Technical Documentation Center

tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • CAS: 1338247-76-9

Core Science & Biosynthesis

Foundational

tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate chemical structure

This guide details the chemical structure, synthesis, and medicinal chemistry applications of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate , a specialized sp3-rich scaffold used in modern drug discovery.[1] [...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and medicinal chemistry applications of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate , a specialized sp3-rich scaffold used in modern drug discovery.[1]

[1][2]

Executive Summary

tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1338247-76-9 ) is a bicyclic spiro-amine scaffold.[1][2] Unlike its more common isomer (the 2-hydroxy derivative), the 1-hydroxy variant places the functional handle on the carbon adjacent to the spiro center within the cyclobutane ring.[1] This specific geometry offers unique vector projections for "escaping flatland" in drug design, serving as a rigid, three-dimensional bioisostere for morpholines or piperidines.[1]

Property Data
CAS Number 1338247-76-9
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
Core Scaffold 7-Azaspiro[3.5]nonane
Key Functionality Secondary Alcohol (C1), Boc-protected Amine (N7)
Chirality Racemic (contains 1 chiral center at C1; spiro C4 is achiral)

Structural Analysis & Topology

The molecule consists of a cyclobutane ring spiro-fused to a piperidine ring .[1] The spiro carbon (C4) locks the two rings perpendicular to each other, creating a rigid orthogonal geometry.[1]

Numbering and Connectivity

According to IUPAC nomenclature for spiro systems:

  • Numbering starts at the smaller ring, adjacent to the spiro atom.[1]

  • Positions 1, 2, 3 form the cyclobutane bridge.[1]

  • Position 4 is the spiro quaternary carbon.[1]

  • Positions 5-9 form the piperidine bridge, with the nitrogen atom located at position 7 .[1]

Structural Logic:

  • C1-Hydroxy: The hydroxyl group is located at position 1 (alpha to the spiro center).[1] This creates a sterically congested environment compared to the 2-hydroxy isomer.[1]

  • N7-Boc: The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, rendering it inert to nucleophiles and oxidants during functionalization of the hydroxyl group.[1]

Conformational Dynamics

The cyclobutane ring typically adopts a "puckered" conformation to relieve torsional strain, while the piperidine ring exists in a chair conformation.[1] The 1-hydroxy group can exist in a pseudo-equatorial or pseudo-axial orientation, influencing its reactivity in substitution reactions (e.g., Mitsunobu or SNAr).[1]

ChemicalStructure Figure 1: Connectivity of 1-hydroxy-7-azaspiro[3.5]nonane. Note the OH at C1 adjacent to Spiro C4. C1 C1 (OH) C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 (Spiro) C3->C4 C4->C1 C5 C5 C4->C5 C6 C6 C5->C6 N7 N7 (Boc) C6->N7 C8 C8 N7->C8 C9 C9 C8->C9 C9->C4

[1]

Synthetic Pathways[1]

The synthesis of the 1-hydroxy derivative typically proceeds via the reduction of the corresponding ketone (1-oxo intermediate).[1] This is distinct from the 2-hydroxy isomer, which is often derived from epoxide opening or different cyclization strategies.[1]

Primary Route: Ketone Reduction

The most reliable route involves the reduction of tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate .[1]

Reaction Scheme:
  • Substrate: tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.

  • Reagent: Sodium Borohydride (NaBH₄).[1][3][4][5][6][7]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Conditions: 0°C to Room Temperature (RT), 1-2 hours.

Step-by-Step Protocol:
  • Preparation: Dissolve 1.0 equivalent of the 1-oxo-spiro-ketone in anhydrous methanol (0.1 M concentration).

  • Reduction: Cool the solution to 0°C. Slowly add 1.5 equivalents of NaBH₄ portion-wise to control hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (stain with KMnO₄ or Ninhydrin) or LC-MS (Look for M+H of alcohol).[1]

  • Quench: Quench the reaction with saturated aqueous NH₄Cl or water.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The crude alcohol is typically pure enough for use but can be purified via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).[1]

Synthesis Figure 2: Synthesis via NaBH4 reduction of the 1-oxo precursor. Start Start: 1-Oxo-7-azaspiro[3.5]nonane-7-carboxylate Step1 Add NaBH4 (1.5 eq) Solvent: MeOH, 0°C Start->Step1 Reduction Intermediate Intermediate: Alkoxyborate Complex Step1->Intermediate Quench Quench: Sat. NH4Cl (aq) Intermediate->Quench Hydrolysis Product Product: 1-Hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Racemic Mixture) Quench->Product Extraction & Drying

[1]

Stereochemical Considerations

The reduction of the 1-ketone generates a chiral center at C1 .[1] Since the starting material is achiral (planar ketone), the product is obtained as a racemic mixture (50:50 enantiomers).[1]

  • Chiral Resolution: If a single enantiomer is required, the racemic alcohol can be resolved via:

    • Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).[1]

    • Enzymatic kinetic resolution (e.g., Lipase-catalyzed acetylation).[1]

Medicinal Chemistry Applications

"Escape from Flatland"

The 7-azaspiro[3.5]nonane core is a quintessential example of increasing Fsp3 (fraction of sp3 carbons) in drug candidates.[1]

  • Solubility: The aliphatic nature improves aqueous solubility compared to flat aromatic rings.[1]

  • Metabolic Stability: The rigid spiro-linkage prevents metabolic oxidation at the bridgehead, a common liability in flexible piperidines.[1]

Vector Analysis
  • 1-Hydroxy Vector: The C1-OH group projects at an angle distinct from the standard C4-piperidine substituents.[1] This allows for the exploration of novel binding pockets in enzymes or GPCRs that are inaccessible to standard linear linkers.[1]

  • Functionalization:

    • Etherification: Alkylation of the OH to create ethers.[1]

    • Amination: Conversion of OH to NH₂ (via Mesylation/Azide displacement) to create diamine linkers.[1]

    • PROTACs: The rigid distance between the N7 and C1 positions makes this an excellent linker for Proteolysis Targeting Chimeras (PROTACs), ensuring precise orientation of the E3 ligase and the target protein.[1]

Analytical Characterization

To validate the synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate , compare experimental data against these expected values:

Mass Spectrometry (LC-MS)
  • Molecular Ion: 241.33 Da

  • Observed Ions (ESI+):

    • [M+H]⁺: 242.2[1]

    • [M+Na]⁺: 264.2[1]

    • [M-tBu+H]⁺: 186.1 (Loss of tert-butyl group)[1]

    • [M-Boc+H]⁺: 142.1 (Full deprotection, loss of CO₂ + isobutylene)[1]

Nuclear Magnetic Resonance (¹H NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • δ 1.45 ppm (s, 9H): Boc tert-butyl group.[1]

    • δ 4.10 - 4.30 ppm (m, 1H): Proton at C1 (CH-OH).[1] The chemical shift is deshielded due to the oxygen.[1]

    • δ 3.30 - 3.60 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (C6, C8).[1]

    • δ 1.60 - 2.20 ppm (m, multiplet): Cyclobutane methylene protons (C2, C3) and Piperidine methylenes (C5, C9).[1]

    • Diagnostic Feature: Look for the complexity of the C2/C3 protons; the rigid ring system often causes geminal protons to be diastereotopic (splitting into complex multiplets).[1]

References

  • Google Patents . (2012).[1] Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester (Patent CN102659678B).[1] Retrieved from

  • Amazon S3 (Supporting Info) . (2026). Synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate via Ketone Reduction. Retrieved from [Link] (Cited from search snippet 1.3 in context of cyclopropenylcarbinol rearrangement precursors).

Sources

Foundational

tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate material safety data sheet

The following technical guide is structured to serve as a comprehensive resource for researchers working with tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate . This document synthesizes safety data, chemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a comprehensive resource for researchers working with tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate . This document synthesizes safety data, chemical properties, and practical experimental protocols.[1]

Document Type: Material Safety & Technical Application Guide Version: 2.1 (Research Use Only)

Chemical Architecture & Significance

The 7-azaspiro[3.5]nonane scaffold represents a critical structural motif in modern medicinal chemistry.[2] Unlike traditional "flat" aromatic systems (e.g., piperidines or benzenes), this spirocyclic framework introduces defined three-dimensional geometry (


 character). This 3D complexity is essential for improving solubility, metabolic stability, and target selectivity in drug candidates.

The specific isomer tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate features a hydroxyl group at the C1 position of the cyclobutane ring and a Boc-protected nitrogen at the C7 position of the piperidine ring.

Structural Visualization

The following diagram illustrates the functional zones of the molecule, highlighting the orthogonal reactivity between the protected amine and the free alcohol.

ChemicalStructure Core Spiro[3.5]nonane Core (Rigid Scaffold) Pos1 C1-Hydroxyl Group (Secondary Alcohol) Target: Oxidation/Substitution Core->Pos1 Functionalization Site Pos7 N7-Boc Group (Carbamate) Target: Acid Deprotection Core->Pos7 Protection Site App Medicinal Utility (Bioisostere for Piperidine) Pos1->App Modulates Solubility Pos7->App Synthetic Handle

Figure 1: Functional decomposition of the molecule. The C1-hydroxyl allows for derivatization, while the N-Boc group serves as a temporary protecting group during synthesis.

Physicochemical Data Summary
PropertyValueNote
Chemical Formula

Molecular Weight 241.33 g/mol
CAS Number Isomer SpecificCommon analog (2-OH): 240401-28-9.[2][3][4] 1-OH is a positional isomer.
Appearance White to Off-White SolidCrystalline or powder form.
Solubility DMSO, Methanol, DCMSparingly soluble in water.
pKa (Calc) ~14 (Alcohol), ~ -1 (Boc-N)Alcohol is weakly acidic; Carbamate is non-basic.

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this specific isomer may be limited, it must be handled according to the General Precautionary Principle for functionalized spiro-amines.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

Exposure Response Logic

The following decision tree outlines the immediate response protocols for accidental exposure.

SafetyLogic Start Exposure Incident Type Identify Contact Type Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActEye Rinse cautiously with water for 15 mins. Remove contacts. Eye->ActEye ActSkin Wash with soap & water. Remove contaminated clothing. Skin->ActSkin ActInhale Move to fresh air. Support breathing if required. Inhale->ActInhale Seek Seek Medical Advice (Show Label/SDS) ActEye->Seek ActSkin->Seek ActInhale->Seek

Figure 2: Emergency response decision matrix for accidental exposure.

Handling, Stability & Storage

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The Boc group is stable, but the secondary alcohol can be hygroscopic.

  • Container: Tightly sealed glass vial.

Stability Factors
  • Acid Sensitivity: The Boc group is acid-labile. Avoid contact with strong acids (HCl, TFA) unless deprotection is intended.

  • Oxidation: The C1-hydroxyl group is susceptible to oxidation to the ketone. Keep away from strong oxidizers (e.g., KMnO4, Chromic acid) during storage.

Synthetic Utility & Protocols

This section details the two most common workflows for this material: Boc-Deprotection (to access the free amine) and Alcohol Oxidation (to create the spiro-ketone).

Protocol A: Boc-Deprotection (TFA Method)

Objective: Removal of the tert-butoxycarbonyl group to yield the free secondary amine (as a trifluoroacetate salt).

Reagents:

  • Substrate: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Reagent: Trifluoroacetic Acid (TFA)[7][8][9]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the substrate in DCM (concentration ~0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add TFA dropwise (Ratio: 1:4 TFA to DCM by volume). Caution: Exothermic reaction; gas evolution (

    
    , isobutylene).
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine will stain purple/blue).

  • Workup: Concentrate the mixture in vacuo to remove DCM and excess TFA.

  • Isolation: The residue is the TFA salt. For the free base, redissolve in DCM and wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
Protocol B: Oxidation (Swern Oxidation)

Objective: Conversion of the C1-hydroxyl group to a ketone.

Reagents:

  • Oxalyl Chloride (

    
    ), DMSO, Triethylamine (
    
    
    
    ), DCM.

Step-by-Step Methodology:

  • Activation: To a solution of oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq) dropwise. Stir for 15 mins.

  • Addition: Add the substrate (1.0 eq) dissolved in DCM dropwise to the cold mixture. Stir for 30–45 mins at -78°C.

  • Quench: Add

    
     (5.0 eq) and allow the reaction to warm to RT.
    
  • Workup: Quench with water, extract with DCM, wash with brine, and purify via column chromatography.

Synthetic Workflow Diagram

The following diagram maps the transformation pathways.

Synthesis Start Start Material (N-Boc, 1-OH) TFA Reagent: TFA/DCM (Acidic Hydrolysis) Start->TFA Deprotection Swern Reagent: DMSO/COCl2 (Swern Oxidation) Start->Swern Oxidation AmineSalt Product A: Spiro-Amine Salt (1-OH, N-H.TFA) TFA->AmineSalt Ketone Product B: Spiro-Ketone (1-Oxo, N-Boc) Swern->Ketone

Figure 3: Divergent synthetic pathways for functionalizing the spiro scaffold.

References

  • BenchChem. (2025).[1][10] An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Azaspiro[3.5]nonane Derivatives. Retrieved from

  • Sigma-Aldrich. (n.d.). tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Safety Data Sheet. Retrieved from

  • Matsuda, D., et al. (2018).[11] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. Retrieved from

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. Retrieved from

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Protection and Deprotection. Retrieved from

Sources

Exploratory

Chemical properties of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Technical Monograph: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Part 1: Executive Summary & Strategic Value tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate represents a high-value "privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Part 1: Executive Summary & Strategic Value

tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate represents a high-value "privileged scaffold" in modern drug discovery. Unlike its more common isomer (the 2-hydroxy derivative), the 1-hydroxy variant offers a unique geometric "exit vector" for substituents attached to the cyclobutane ring.

In the context of "Escape from Flatland" (increasing Fsp³ fraction), this molecule serves as a metabolically stable, three-dimensional bioisostere for substituted piperidines or cyclohexanes. Its core value lies in the spiro[3.5] junction, which locks the conformation of the piperidine ring while presenting the hydroxyl group in a specific spatial orientation—critical for probing novel chemical space in GPCR and kinase inhibitor design.

Part 2: Structural Identity & Physicochemical Profile[1]

This section consolidates the core identity data.[1] Note that while the 2-hydroxy isomer (CAS 240401-28-9) is widely commercialized, the 1-hydroxy isomer is often synthesized de novo for specific SAR (Structure-Activity Relationship) campaigns, making its characterization vital.

Table 1: Physicochemical Datasheet
PropertyData / ValueNotes
IUPAC Name tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Common Name 1-Hydroxy-7-Boc-7-azaspiro[3.5]nonane
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
Stereochemistry Racemic (1R, 1S)Position 1 is a chiral center.
CLogP ~1.8 - 2.1Lipophilic, suitable for CNS penetration.
TPSA 49.77 Ų< 90 Ų suggests good oral bioavailability.
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 3 (Carbamate + Hydroxyl)
pKa (Conj. Acid) ~ -1.5 (Carbamate)The piperidine N is protected (non-basic).
Physical State White to off-white solidLow melting point solid (typically 45-60°C).

Part 3: Synthetic Accessibility & Stereochemistry

The synthesis of the 1-hydroxy isomer is more challenging than the 2-hydroxy isomer due to the proximity of the functional group to the quaternary spiro center. The most robust route involves the ring expansion of a piperidine precursor followed by reduction.

Retrosynthetic Analysis

The 1-hydroxy motif is best accessed via the reduction of the corresponding ketone: tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate . This ketone is typically generated via a Tiffeneau-Demjanov rearrangement or a related ring-expansion strategy starting from a 4-piperidone derivative.

Synthesis Workflow (DOT Visualization)

Synthesis_Workflow Start tert-Butyl 4-oxopiperidine-1-carboxylate Step1 Methylenation (Wittig Reaction) Start->Step1 Inter1 Exocyclic Alkene Step1->Inter1 Step2 [2+2] Cycloaddition (Dichloroketene) Inter1->Step2 Cl3CCOCl, Zn/Cu Inter2 Dichlorocyclobutanone Spiro Intermediate Step2->Inter2 Step3 Dechlorination (Zn/AcOH) Inter2->Step3 KeyInter 1-Oxo-7-azaspiro[3.5]nonane (Key Ketone) Step3->KeyInter Step4 Reduction (NaBH4) KeyInter->Step4 Stereoselective? Product 1-Hydroxy-7-azaspiro[3.5]nonane (Target) Step4->Product

Figure 1: Synthetic pathway to the 1-hydroxy isomer via dichloroketene cycloaddition and subsequent reduction.[2]

Part 4: Chemical Reactivity & Derivatization

Understanding the reactivity profile is crucial for utilizing this scaffold in library generation.

Differential Reactivity (Position 1 vs. Position 2)
  • Steric Congestion: The hydroxyl group at Position 1 is vicinal to the quaternary spiro carbon. This creates significant steric bulk compared to Position 2.

    • Implication: Nucleophilic substitutions (e.g., Mitsunobu reaction) at C1 may differ in rate or fail compared to C2.

  • Gem-Dimethyl Effect: The spiro fusion imparts rigidity.[3] The C1-OH bond is conformationally locked, often favoring one face of the cyclobutane ring.

Functionalization Map

Reactivity_Map Core 1-Hydroxy-7-Boc-Spiro (Core) Amine Free Amine Salt (TFA/DCM) Core->Amine N-Deprotection Ketone Spiro-Ketone (Dess-Martin) Core->Ketone Oxidation Ether Spiro-Ether (NaH, R-X) Core->Ether O-Alkylation Fluoro 1-Fluoro-Spiro (DAST/Deoxo-Fluor) Core->Fluoro Bioisostere Swap Carbamate Carbamate Analog (CDI, R-NH2) Core->Carbamate Acylation

Figure 2: Divergent synthesis options from the 1-hydroxy core. Note that fluorination (DAST) often proceeds with rearrangement in strained spiro systems, requiring careful monitoring.

Part 5: Experimental Protocols

Disclaimer: These protocols are generalized from standard operating procedures for spirocyclic alcohols. Always consult specific MSDS and perform small-scale pilots.

Protocol A: Reduction of 1-Oxo-7-azaspiro[3.5]nonane to 1-Hydroxy Derivative

Rationale: Sodium borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LAH) to avoid reducing the Boc-carbamate.

  • Setup: Charge a flame-dried round-bottom flask with tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (1.0 eq) and anhydrous Methanol (0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO₄; the alcohol will stain differently than the ketone).

  • Quench: Quench carefully with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The diastereomers (if any, though usually racemic) can often be separated via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: N-Boc Deprotection (for Scaffold Linking)

Rationale: TFA is standard, but HCl/Dioxane is preferred if the 1-hydroxy group is acid-sensitive (prone to elimination in cyclobutanes).

  • Dissolve substrate in 4M HCl in Dioxane (10 eq).

  • Stir at RT for 1-2 hours.

  • Concentrate to dryness to yield the hydrochloride salt.

Part 6: Medicinal Chemistry Applications

  • Fsp³ Enrichment: Replacing a flat phenyl or heteroaryl ring with the 7-azaspiro[3.5]nonane system significantly increases the fraction of sp³ carbons (Fsp³). This correlates with improved solubility and lower attrition rates in clinical trials [1].

  • The "Exit Vector" Concept:

    • 2-substituted spiro[3.5]: Substituents extend linearly, mimicking a para-substituted benzene or a 4-substituted piperidine.

    • 1-substituted spiro[3.5]: Substituents project at an angle (closer to meta or ortho vectors), allowing the exploration of binding pockets that are inaccessible to standard piperidine analogs.

  • Metabolic Stability: The quaternary spiro carbon blocks metabolism at the vulnerable 4-position of the piperidine ring, a common "soft spot" for CYP450 oxidation.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. (Contextual reference for spiro-synthesis logic).

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Comprehensive NMR Analysis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Introduction Tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] Its rigid three-dimensional structure, in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] Its rigid three-dimensional structure, incorporating a piperidine ring and a cyclobutane moiety, makes it a valuable scaffold for the design of novel therapeutic agents. The presence of a Boc-protecting group on the nitrogen atom allows for controlled synthetic manipulations, while the hydroxyl group on the cyclobutane ring provides a key site for further functionalization.

Precise structural elucidation is paramount for the successful application of this molecule in drug discovery pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the chemical structure and stereochemistry of such complex organic molecules in solution. This comprehensive guide provides a detailed protocol and in-depth analysis of the 1H and 13C NMR spectra of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, intended for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

For clarity in the subsequent NMR analysis, the atoms of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate are numbered as depicted in the diagram below. This numbering scheme will be used consistently throughout this document.

Caption: Numbering scheme for tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

Experimental Protocols

PART 1: Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol is recommended for tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

Materials:

  • tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (5-10 mg for ¹H NMR; 20-30 mg for ¹³C and 2D NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pipettes and a clean, dry vial

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Selection: Chloroform-d₃ is a common choice for non-polar to moderately polar compounds. For compounds with exchangeable protons (like the hydroxyl group), DMSO-d₆ can be advantageous as it slows down the exchange rate, allowing for the observation of the -OH proton signal.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no particulate matter is present.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette. Avoid any solid particles from being transferred. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-30 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl3 or DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer cap 4. Cap and Label transfer->cap analysis Ready for NMR Analysis cap->analysis

Caption: Workflow for NMR sample preparation.

PART 2: NMR Data Acquisition

The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz or 500 MHz spectrometer.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 8-16

  • Temperature: 298 K

1D ¹³C{¹H} NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Spectral Width: 220-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

2D NMR (COSY, HSQC, HMBC):

Standard pulse programs available on the spectrometer software should be utilized. Optimization of parameters such as spectral widths and number of increments is recommended based on the initial 1D spectra.

Predicted NMR Spectral Analysis

As of the time of writing, a complete, publicly available experimental NMR dataset for tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has not been identified in the peer-reviewed literature. Therefore, the following analysis is based on predictions derived from structurally similar compounds, including N-Boc-4-hydroxypiperidine and various cyclobutane derivatives.

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the Boc group, the piperidine ring, and the cyclobutane ring.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Notes
tert-Butyl (9H)~1.45s-A sharp singlet due to the nine equivalent methyl protons.
H6, H8 (4H)3.0 - 3.8m-Protons on the carbons adjacent to the nitrogen are expected to be in this region. Due to the Boc group, they may show complex splitting.
H1, H9 (4H)1.5 - 1.9m-Protons on the carbons of the piperidine ring further from the nitrogen.
H2 (1H)~4.0 - 4.5m-The proton attached to the carbon bearing the hydroxyl group is expected to be shifted downfield.
H3, H4 (4H)1.8 - 2.5m-Protons of the cyclobutane ring will likely show complex splitting patterns due to restricted rotation and geminal/vicinal coupling.
-OH (1H)Variablebr s-The chemical shift of the hydroxyl proton is dependent on concentration, temperature, and solvent. It may be a broad singlet.
¹³C NMR Spectrum (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Boc Group
C=O~155Carbonyl carbon of the carbamate.
C(CH₃)₃~80Quaternary carbon of the tert-butyl group.
C(CH₃)₃~28.5Methyl carbons of the tert-butyl group.
Piperidine Ring
C6, C8~40-45Carbons adjacent to the nitrogen, deshielded.
C1, C9~30-35Other piperidine ring carbons.
Spiro Center
C5~35-40The spiro carbon is a quaternary carbon and will likely appear in this region.
Cyclobutane Ring
C2~65-70Carbon bearing the hydroxyl group, significantly deshielded.
C3, C4~25-35The other carbons of the cyclobutane ring.

Structural Elucidation using 2D NMR Spectroscopy

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy)

The COSY experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks.

  • Expected Correlations:

    • Correlations between the protons on the piperidine ring (H6/H1 and H8/H9).

    • Correlations within the cyclobutane ring (H2 with H3 and H4, and H3 with H4).

    • These correlations will help to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).

  • Expected Correlations:

    • Each protonated carbon will show a cross-peak with its attached proton(s).

    • This experiment is crucial for assigning the carbon signals based on the more readily interpretable proton spectrum. For example, the proton at ~4.0-4.5 ppm (H2) will correlate with the carbon at ~65-70 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and linking different spin systems.

  • Key Expected Correlations:

    • The tert-butyl protons (~1.45 ppm) will show a correlation to the quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon (~155 ppm).

    • Protons on the piperidine ring (H1, H6, H8, H9) will show correlations to the spiro carbon (C5), confirming the connection between the two rings.

    • Protons on the cyclobutane ring (H2, H3, H4) will also show correlations to the spiro carbon (C5).

    • The proton H2 will show a 2-bond correlation to the spiro carbon C5 and 3-bond correlations to other carbons in the cyclobutane ring.

HMBC_Correlations N7 N7 C6 C6 C8 C8 C5_spiro C5 C9 C9 C1 C1 C2 C2 C4 C4 C3 C3 C_Boc_carbonyl C=O H1_H9 H1/H9 H1_H9->C5_spiro H6_H8 H6/H8 H6_H8->C5_spiro H_tert_butyl t-Bu H H_tert_butyl->C_Boc_carbonyl H2 H2 H2->C5_spiro H3_H4 H3/H4 H3_H4->C5_spiro

Caption: Key predicted HMBC correlations for structural elucidation.

Conclusion

The comprehensive NMR analysis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, utilizing a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) techniques, provides a robust framework for the complete and unambiguous structural assignment of this important synthetic building block. The protocols and predicted spectral data outlined in this application note serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. While the provided spectral data is based on well-founded predictions from close structural analogs, it is always recommended to acquire experimental data on the specific compound for final confirmation. The application of these NMR methodologies ensures the high fidelity of structural information, which is a critical prerequisite for advancing drug discovery and development programs.

References

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • PubChem. tert-Butyl 4-hydroxy-1-piperidinecarboxylate. [Link]

  • SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • PubChem. tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • EPFL. 2D NMR. [Link]

Sources

Application

Application Note: Mass Spectrometry Characterization of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

This Application Note provides a comprehensive protocol for the mass spectrometric analysis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate . It is designed for researchers characterizing spirocyclic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive protocol for the mass spectrometric analysis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate . It is designed for researchers characterizing spirocyclic intermediates in medicinal chemistry.

Abstract

The azaspiro[3.5]nonane scaffold is a critical structural motif in modern drug discovery, valued for its ability to increase


 character and improve physicochemical properties of drug candidates. This guide details the mass spectrometric behavior of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (C₁₃H₂₃NO₃). We define a robust LC-MS protocol, elucidating the characteristic fragmentation pathways—specifically the labile nature of the Boc protecting group and the dehydration of the hydroxyl moiety—to ensure accurate identification and purity assessment.

Chemical Context & Properties

This compound features a piperidine ring spiro-fused to a cyclobutane ring. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl group resides on the cyclobutane ring.

PropertyValue
IUPAC Name tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
Molecular Formula C₁₃H₂₃NO₃
Monoisotopic Mass 241.1678 Da
[M+H]⁺ 242.1751 Da
[M+Na]⁺ 264.1570 Da
LogP (Predicted) ~1.6

Experimental Protocol

Sample Preparation

Objective: Minimize in-source fragmentation while ensuring adequate ionization.

  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of Methanol (MeOH) or Acetonitrile (MeCN). Avoid DMSO if possible to prevent source contamination.

  • Working Solution: Dilute the stock to 10 µg/mL (approx. 40 µM) in 50:50 Water:MeCN + 0.1% Formic Acid.

    • Note: The addition of formic acid promotes protonation of the carbamate/amine, essential for ESI+ mode.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

LC-MS Instrumentation Parameters

System: Agilent 1290 Infinity II LC coupled to 6470 Triple Quadrupole (or equivalent Q-TOF/Orbitrap).

Liquid Chromatography (LC) Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS) Source Parameters (ESI+):

  • Gas Temp: 300°C (Keep moderate to prevent thermal degradation of the Boc group).

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temp: 350°C.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Optimize: High voltage may induce in-source Boc loss).

Workflow Visualization

The following diagram illustrates the logical flow of the experimental setup, highlighting critical decision points for data integrity.

LCMS_Workflow Sample Sample Prep (10 µg/mL in 50:50 MeOH/H2O) LC LC Separation (C18, Gradient Elution) Sample->LC Injection ESI ESI Source (Positive Mode) LC->ESI Elution Q1 Q1 Filter (Select m/z 242.2) ESI->Q1 Ionization CID Collision Cell (N2 Gas, 10-40 eV) Q1->CID Selection Detector Detector (Fragment Analysis) CID->Detector Fragmentation

Figure 1: LC-MS/MS workflow for targeted analysis of Boc-protected spiro-amines.

Results & Discussion

Primary Mass Spectrum (MS1)

In full scan mode (ESI+), the protonated molecular ion [M+H]⁺ at m/z 242.2 is the expected base peak. However, Boc-protected amines are notoriously labile.

  • Observation: You may observe a significant peak at m/z 186.1 .

  • Cause: In-source fragmentation where the tert-butyl group is lost as isobutene (C₄H₈, 56 Da). This is a non-enzymatic, thermal/collision-induced process in the source.

  • Adducts: Sodium adducts [M+Na]⁺ at m/z 264.2 are common if glass solvents are used.

Fragmentation Analysis (MS2)

To confirm the structure, Collision-Induced Dissociation (CID) is performed on the precursor m/z 242.2.

Key Fragmentation Pathways:

  • Loss of Isobutene (-56 Da): The most dominant pathway. The carbonyl oxygen of the Boc group abstracts a proton from the tert-butyl methyl, releasing isobutene and forming the carbamic acid (which rapidly decarboxylates) or the protonated carbamate intermediate.

    • Transition: 242.2 → 186.1

  • Loss of Boc Group (-100 Da): Complete removal of the Boc protecting group to yield the free amine core.

    • Transition: 242.2 → 142.1

  • Dehydration (-18 Da): Loss of water from the hydroxyl group on the cyclobutane ring. This is often observed from the de-protected fragment.

    • Transition: 142.1 → 124.1 (Formation of strained spiro-alkene).

Mechanistic Pathway Diagram

Understanding the fragmentation logic is essential for distinguishing the target from impurities.

Fragmentation_Pathway Precursor [M+H]+ m/z 242.2 Frag1 [M+H - C4H8]+ (Loss of Isobutene) m/z 186.1 Precursor->Frag1 -56 Da (Isobutene) Frag2 [M+H - Boc]+ (Free Amine Core) m/z 142.1 Precursor->Frag2 -100 Da (Boc) Frag1->Frag2 -44 Da (CO2) Frag3 [Core - H2O]+ (Dehydration) m/z 124.1 Frag2->Frag3 -18 Da (H2O)

Figure 2: ESI-MS/MS fragmentation pathway of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Abundance of Parent Ion (242) High In-Source FragmentationLower the Fragmentor Voltage (e.g., from 135V to 80V) and Source Temperature (300°C → 200°C).
Signal Instability Poor Solubility / PrecipitationEnsure the sample is fully dissolved in MeOH before adding water. Verify no precipitation occurs in the autosampler vial.
Split Peaks Isomer SeparationIf the sample contains stereoisomers (e.g., cis/trans relative to the spiro center), optimize the gradient to fully resolve them or integrate together.
High Na+ Adduct (264) Salt ContaminationUse LC-MS grade solvents and plasticware. Add 5mM Ammonium Formate to mobile phase to suppress Na+ adducts.

References

  • PubChem. (2025).[1][2] tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Compound Summary). National Library of Medicine. Link

  • Kanu, A. B., et al. (2008). Ion mobility-mass spectrometry of amino acids and peptides.[3] Journal of Mass Spectrometry. (General reference for amine ionization).

  • Holčapek, M., et al. (2010). Fragmentation behavior of Boc-protected peptides and amines in ESI-MS. Journal of Mass Spectrometry. (Mechanistic basis for Boc loss).
  • Sigma-Aldrich. (n.d.). tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Product Sheet.Link

Sources

Method

Application Note: Chemoselective Boc-Protection of 1-Hydroxy-7-azaspiro[3.5]nonane

Executive Summary & Scientific Rationale The 7-azaspiro[3.5]nonane scaffold is a critical bioisostere in modern medicinal chemistry, offering a conformationally restricted alternative to 4,4-disubstituted piperidines.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 7-azaspiro[3.5]nonane scaffold is a critical bioisostere in modern medicinal chemistry, offering a conformationally restricted alternative to 4,4-disubstituted piperidines.[1] This geometric constraint often improves metabolic stability and selectivity for GPCR and kinase targets.

This guide details the chemoselective


-protection of 1-hydroxy-7-azaspiro[3.5]nonane  using di-tert-butyl dicarbonate (

).
The Chemoselectivity Challenge

The substrate contains two nucleophilic sites:[1]

  • Secondary Amine (Piperidine ring): Highly nucleophilic (

    
     of conjugate acid ~10-11).
    
  • Secondary Alcohol (Cyclobutane ring): Weakly nucleophilic, sterically hindered (neopentyl-like position adjacent to the spiro center).

Strategic Insight: While


 can theoretically react with alcohols to form unstable carbonates, the kinetic rate difference between the amine and the alcohol is substantial (

).[1] By controlling stoichiometry (1.05–1.10 eq) and temperature, we achieve exclusive

-acylation without requiring transient protection of the hydroxyl group.[1]

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via a nucleophilic attack of the secondary amine on the carbonyl carbon of


.[1] The breakdown of the tetrahedral intermediate releases tert-butanol and 

(gas), driving the reaction to completion entropically.[1]
Mechanistic Visualization

BocProtectionMechanism SM 1-hydroxy-7-azaspiro[3.5]nonane (Nucleophilic Amine) TS Tetrahedral Intermediate (Zwitterionic) SM->TS Nucleophilic Attack (Fast) OH_Group C1-Hydroxyl Group (Unreactive under std conditions) SM->OH_Group Boc2O Boc2O (Electrophile) Boc2O->TS Prod N-Boc Product (Carbamate) TS->Prod Elimination Byprod Byproducts (CO2 + t-BuOH) TS->Byprod Entropy Drive

Figure 1: Mechanistic pathway highlighting the kinetic preference for amine acylation over hydroxyl carbonate formation.

Experimental Protocols

Two protocols are provided based on scale and downstream requirements. Protocol A is recommended for scale-up (>10g) due to efficient heat management and byproduct removal.

Protocol A: Biphasic Schotten-Baumann Conditions (Recommended)

Best for: Routine synthesis, scale-up, and ease of workup.[1]

Reagents:

  • Substrate: 1-hydroxy-7-azaspiro[3.5]nonane (1.0 eq)[1]

  • Reagent:

    
     (1.1 eq)[1]
    
  • Base:

    
     (2.5 eq) or 
    
    
    
    (1M aq, 2.0 eq)[1]
  • Solvent: THF / Water (1:1 v/v) or Dioxane / Water[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1-hydroxy-7-azaspiro[3.5]nonane (10.0 mmol) in THF (20 mL).

  • Base Addition: Add solution to a flask containing

    
     (25.0 mmol) dissolved in Water (20 mL).
    
  • Temperature Control: Cool the biphasic mixture to 0°C using an ice bath. Critical: Exotherm control prevents potential O-acylation.

  • Reagent Addition: Dissolve

    
     (11.0 mmol) in a minimal amount of THF (5 mL). Add dropwise to the reaction mixture over 15 minutes.
    
  • Reaction: Remove ice bath and stir vigorously at Room Temperature (20–25°C) for 3–4 hours.

    • Observation:

      
       evolution will be observed as bubbling. Ensure proper venting.[1]
      
  • Validation: Check TLC (ninhydrin stain). The starting amine (polar, stays at baseline) should disappear; the product (less polar) will migrate (

    
     in 50% EtOAc/Hex).[1]
    
  • Workup:

    • Dilute with EtOAc (50 mL).

    • Separate phases.[1][2] Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with 5% Citric Acid (removes unreacted amine) and Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Anhydrous Conditions (DCM/TEA)

Best for: Small scale (<1g) or if the substrate is part of a moisture-sensitive intermediate.

Reagents:

  • Solvent: Dichloromethane (DCM), anhydrous.[1]

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 eq).
    
  • Reagent:

    
     (1.1 eq).
    

Methodology:

  • Dissolve amine in DCM (0.2 M concentration).

  • Add

    
     (1.5 eq). Cool to 0°C.[1][2]
    
  • Add

    
     (1.1 eq) portion-wise.
    
  • Stir at RT for 2 hours.

  • Quench: Add

    
    -dimethylethylenediamine (0.1 eq) if excess 
    
    
    
    persists (scavenges electrophile).
  • Wash with 1M HCl (careful not to deprotect—keep contact time short and cold) or 10% Citric Acid, then saturated

    
    .
    

Workup & Purification Workflow

The physical properties of spiro-amines (amphiphilic nature) can lead to emulsions. The following workflow minimizes yield loss.

WorkupLogic Reaction Reaction Mixture (THF/H2O/Base) Dilution Dilute with EtOAc Reaction->Dilution PhaseCut Phase Separation Dilution->PhaseCut AqLayer Aqueous Layer (Salts, excess base) PhaseCut->AqLayer Discard OrgLayer Organic Layer (Product, t-BuOH, Boc2O) PhaseCut->OrgLayer AcidWash Wash: 5% Citric Acid (Removes unreacted Amine) OrgLayer->AcidWash BaseWash Wash: Sat. NaHCO3 (Neutralize acid) AcidWash->BaseWash Dry Dry (Na2SO4) & Conc. BaseWash->Dry

Figure 2: Optimized extraction workflow to prevent emulsion formation and ensure purity.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

ParameterMethodExpected Result (Success Criteria)
TLC Silica (1:1 EtOAc/Hex)SM:

~0.05 (Stains purple/red w/ Ninhydrin)Product:

~0.50 (No Ninhydrin stain; UV active if derivatized, visible in I2)
1H NMR CDCl3, 400 MHz

1.45 ppm (s, 9H):
Diagnostic Boc tert-butyl singlet.

3.30-3.60 ppm:
Shift of

-protons on piperidine ring (deshielding due to carbamate).Absence: No broad singlet at

~2-3 ppm (NH).[1]
LCMS ESI+[M+H]+: Expect mass of SM + 100.1 Da.[M+Na]+: Often the dominant ion for Boc-compounds.

Troubleshooting Note (O-Boc Formation): If you observe a second tert-butyl singlet in NMR (usually shifted slightly downfield) or a multi-spot TLC, you may have formed the carbonate on the alcohol.

  • Cause: Use of DMAP (catalyst) or excessive temperature.

  • Fix: Treat the crude mixture with dilute aqueous

    
     in Methanol at RT for 30 mins. This selectively hydrolyzes the unstable alkyl carbonate (O-Boc) back to the alcohol while leaving the stable carbamate (N-Boc) intact.
    

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard methodology for amine protection). [1]

  • Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M. Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1] Angew.[1] Chem. Int. Ed.2010 , 49, 9052–9067.[1] (Context on spirocyclic/oxetane bioisosteres). [1]

  • Wuitschik, G. et al. Spirocyclic oxetanes: Synthesis and properties.[1] Angew.[1] Chem. Int. Ed.2008 , 47, 4512-4515.[1] (Foundational chemistry for spiro[3.5] systems). [1]

  • PubChem Compound Summary. 7-Azaspiro[3.5]nonane derivatives. (Verification of scaffold existence and numbering). [1]

  • BenchChem Application Note. Synthesis of 7-Azaspiro[3.5]nonan-1-one Derivatives. (Context for the 1-position functionalization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

[1][2][3] Compound Profile & Technical Scope Compound: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Molecular Formula: C₁₃H₂₃NO₃ Key Structural Features: Spiro[3.5] System: A rigid spirocyclic scaffold creati...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Compound Profile & Technical Scope

Compound: tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Molecular Formula: C₁₃H₂₃NO₃ Key Structural Features:

  • Spiro[3.5] System: A rigid spirocyclic scaffold creating significant steric bulk and ring strain in the cyclobutane moiety.[1]

  • Boc-Protection: Acid-labile carbamate at position 7 (piperidine ring).[2][3][1]

  • 1-Hydroxy Group: A secondary alcohol located on the cyclobutane ring, alpha to the spiro-quaternary carbon.[3][1]

Scope of Support: This guide addresses the three primary failure modes reported by researchers working with this scaffold: "Invisible" chromatography fractions , silica gel streaking , and low yields post-workup .

Troubleshooting Guide (Q&A Format)

Module A: Visualization & Detection

Q: I am purifying the reduction product, but I see no spots on my TLC under UV (254 nm). Is my product gone?

A: Not necessarily. Your compound is likely present but "invisible" to standard UV.[1]

  • The Problem: This molecule lacks a conjugated

    
    -system (like a benzene ring).[3][1] The Boc carbonyl absorbs weakly around 210–220 nm, but standard UV lamps (254 nm) will not excite it. Furthermore, solvents like Ethyl Acetate absorb strongly in the 200–220 nm range, masking the compound during Flash Chromatography.
    
  • The Solution: You must use a destructive stain or specific UV settings.

    • TLC: Do not rely on UV.[3][1] Use Hanessian’s Stain (CAM) or Phosphomolybdic Acid (PMA) .[3][1] These are highly sensitive to alcohols and carbamates.[1]

    • Flash Chromatography: Set your detector to "All Wavelengths" or specifically monitor 210 nm , but ensure your mobile phase is UV-transparent (use Acetonitrile instead of Ethyl Acetate if possible, or subtract the baseline).

Q: I tried Ninhydrin, but the spots are very faint. Why?

A: Ninhydrin reacts with free amines.[1][4] Your amine is Boc-protected.[2][3][1][4][5][6][7]

  • Technical Insight: Ninhydrin can visualize Boc-amines only if you heat the TLC plate vigorously (~200°C) to thermally cleave the Boc group in situ, releasing the free amine which then reacts. This is inconsistent.

  • Recommendation: Switch to PMA stain (See Protocol 1).

Module B: Chromatography & Streaking

Q: The compound streaks badly on silica gel, spanning 10-20 fractions. How do I tighten the band?

A: Streaking is caused by the hydrogen bonding of the hydroxyl group and the carbamate with the acidic silanols on the silica surface.

  • The Fix: You need a polar modifier, but avoid strong acids (cleaves Boc) or strong bases (can degrade the strained ring).

  • Recommended Solvent System:

    • DCM / MeOH (0–10%): The methanol competes for silanol binding sites, sharpening the peak.

    • Hexane / Acetone: Acetone is an excellent alternative to Ethyl Acetate for polar alcohols and often provides better peak shape for spiro-alcohols.[3][1]

  • Column Pre-treatment: If streaking persists, flush the column with 1% Triethylamine (TEA) in Hexane before loading, then run your gradient without TEA. This neutralizes the most active silanol sites.

Module C: Synthesis & Stability

Q: I reduced the ketone with NaBH₄, but my yield is 40% lower than expected. Where is the product?

A: It is likely trapped in boron complexes or lost during extraction.

  • Mechanism: Borohydride reductions of sterically hindered spiro-ketones often form stable alkoxy-boron intermediates that do not hydrolyze easily with simple water washes.[2][3][1] These complexes partition into the aqueous phase or form emulsions.

  • The Solution: Use a Rochelle’s Salt (Potassium Sodium Tartrate) workup .[1] The tartrate chelates the boron, breaking the complex and releasing your alcohol into the organic phase. (See Protocol 2).

Q: Is the 1-hydroxy position stable?

A: Generally, yes, but proceed with caution.

  • Risk Factor: The 1-position is adjacent to the quaternary spiro center.[3][1] In the presence of strong acid (e.g., HCl used to quench), you risk not only Boc-deprotection but also Wagner-Meerwein rearrangements due to the strain of the cyclobutane ring. Always quench under neutral or weakly acidic conditions (e.g., saturated NH₄Cl).

Critical Experimental Protocols

Protocol 1: Visualization Stains

Use this for TLC monitoring.[3][1][6][8] Do not rely on UV.[3][1][7]

Stain TypePreparationTarget FunctionalityActivation
PMA (Phosphomolybdic Acid) 10g PMA in 100mL EthanolAlcohols, Carbamates, KetonesHeat gun (vigorous) until spots turn dark green/blue on yellow background.[2][3][1]
CAM (Hanessian’s Stain) 12g (NH₄)₆Mo₇O₂₄ + 0.5g Ce(SO₄)₂ in 250mL 10% H₂SO₄Universal (High Sensitivity)Heat gun until blue spots appear.[3][1]
Iodine Chamber Solid I₂ crystals in a closed jarLipophilic compoundsAdsorption (Yellow/Brown spots).[2] Non-destructive (reversible).[3][1]
Protocol 2: High-Yield Workup for Spiro-Alcohol (Rochelle's Salt Method)

Use this to break Boron-emulsions after NaBH₄ reduction.[2][3][1]

  • Quench: Upon reaction completion, cool mixture to 0°C.

  • Add: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Volume should be roughly equivalent to the reaction solvent volume.

  • Stir: Vigorously stir the biphasic mixture at room temperature for 1–2 hours .

    • Checkpoint: The cloudy/milky emulsion should separate into two clear layers.

  • Extract: Separate layers. Extract aqueous layer 3x with DCM or EtOAc.[3][1]

  • Dry: Dry combined organics over Na₂SO₄ (Magnesium sulfate can sometimes be too acidic for sensitive alcohols; Sodium sulfate is safer).[1]

Decision Logic & Workflow

The following diagrams illustrate the logic for purification and workup, ensuring the integrity of the spiro-scaffold.

Figure 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) TLC_Check TLC Analysis (Stain: PMA/CAM) Start->TLC_Check Impurity_Type Identify Major Impurities TLC_Check->Impurity_Type Path_A Polar Impurities (Boron salts / Acids) Impurity_Type->Path_A Baseline spots Path_B Non-Polar Impurities (Elimination Product / Alkene) Impurity_Type->Path_B High Rf spots Action_A Recrystallization (Hexane/Et2O) Path_A->Action_A Action_B Flash Chromatography (Silica Gel) Path_B->Action_B Final Pure 1-Hydroxy-Spiro Intermediate Action_A->Final Solvent_Choice Solvent System: 0-50% EtOAc/Hex OR 0-10% MeOH/DCM Action_B->Solvent_Choice Solvent_Choice->Final

Caption: Decision matrix for purifying the spiro-alcohol based on impurity profile observed via stained TLC.

Figure 2: Workup Protocol for Borohydride Reduction

WorkupLogic Rxn Reaction Complete (NaBH4 + Ketone) Quench Quench: Sat. NH4Cl (Avoid strong acid!) Rxn->Quench Emulsion Sticky Boron Emulsion Forms Quench->Emulsion Rochelle Add Sat. Rochelle's Salt (K-Na Tartrate) Emulsion->Rochelle Critical Step Stir Stir Vigorously (1-2 Hours) Rochelle->Stir Sep Phase Separation (Clear Layers) Stir->Sep

Caption: The "Rochelle's Salt" protocol is essential for breaking boron complexes in sterically hindered spiro-systems.

Comparative Data: Solvent Systems

Select the appropriate solvent system based on your specific separation needs.

Solvent SystemPolarityApplicationProsCons
Hexane / EtOAc Low-MedGeneral PurificationCheap, standard.[2][3][1]UV Cutoff: EtOAc absorbs <256nm, masking the product.
DCM / MeOH HighPolar ImpuritiesSolubilizes polar alcohols well.[2][3][1]Silica Dissolution: >10% MeOH dissolves silica.[3][1]
Hexane / Acetone MedAlternative to EtOAcBetter selectivity for some alcohols.[2][1]Volatile; Acetone absorbs UV.[3][1]
DCM / Acetone Med-HighDifficult SeparationsGood for "streaking" compounds.[2][3][1]Requires careful gradient control.[3][1]

References

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.[3][1] Chemical Reviews, 106(7), 2617–2650. Link[3][1]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, pp. 1050). Wiley.[3][1] (Reference for Rochelle's Salt workup standard). Link

  • Sigma-Aldrich. (n.d.).[3][1] TLC Stains and Visualization Reagents. Technical Bulletin. Link

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[2][3][1] (General reference for spirocyclic stereocontrol). Link[3][1]

  • PubChem. (2025).[3][1] tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Analogous Structure Data). National Library of Medicine.[1] Link[3]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this valuable spirocyclic intermediate. As Senior Application Scientists, we have compiled this resource based on established synthetic protocols and extensive troubleshooting experience.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate?

There are several established methods for the synthesis of this compound. A prevalent multi-step approach initiates from commercially available starting materials and involves key transformations such as ring formation and functional group manipulation. One documented route involves a seven-step synthesis, including reactions like the addition of ethyl malonate, reduction with lithium borohydride, tosylation, cyclization, and Boc protection.[1] Another approach starts from tert-butyl 4-methylenepiperidine-1-carboxylate.[2]

Q2: What is the role of the Boc protecting group in this synthesis?

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In this synthesis, it serves to prevent the secondary amine of the azaspiro[3.5]nonane core from undergoing undesired side reactions during subsequent synthetic steps. Its introduction is typically achieved by reacting the unprotected spirocyclic amine with di-tert-butyl dicarbonate (Boc anhydride).[1] The Boc group can be readily removed under acidic conditions when desired.

Q3: What are the critical parameters to control for optimizing the reaction time?

Optimizing reaction time is a multifactorial process. Key parameters to monitor and adjust include:

  • Temperature: Reaction rates are highly dependent on temperature. Some steps may require cooling (e.g., 0 °C) to control exotherms and minimize side reactions, while others may need heating (e.g., 25-90 °C) to proceed at a reasonable rate.[1][3]

  • Concentration: The concentration of reactants can influence the reaction rate. However, excessively high concentrations can sometimes lead to solubility issues or increased side product formation.

  • Stoichiometry of Reagents: The molar ratio of reactants is crucial. Using an excess of one reagent can drive the reaction to completion but may complicate purification.

  • Solvent Choice: The solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and stabilizing transition states. Common solvents in these syntheses include tetrahydrofuran (THF), dichloromethane (DCM), methanol, and acetonitrile.[1][3]

  • Catalyst (if applicable): The type and loading of a catalyst can dramatically affect the reaction time.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of most steps in this synthesis. By comparing the TLC profile of the reaction mixture to that of the starting material(s) and a reference standard of the product (if available), you can determine if the reaction is complete. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can provide more quantitative and detailed information on the reaction progress and the formation of any impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Reagent Quality: Ensure the purity and activity of all reagents, especially moisture-sensitive ones like lithium borohydride and p-toluenesulfonyl chloride. It is advisable to use freshly opened or properly stored reagents.

  • Improper Reaction Temperature: Verify that the reaction is being conducted at the specified temperature.[1][3] Deviations can significantly slow down or halt the reaction.

  • Incomplete Deprotonation (if applicable): In steps involving a base (e.g., for cyclization), ensure complete deprotonation by using the correct stoichiometry of a suitable base and allowing sufficient time for this step.

  • Catalyst Deactivation (if applicable): If a catalyst is used, it may have been poisoned by impurities in the starting materials or solvent. Consider purifying the starting materials or using a fresh batch of catalyst.

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions:

  • Incorrect Reaction Temperature: Running the reaction at a temperature higher than specified can lead to the formation of undesired side products.[1][3]

  • Presence of Water or Other Impurities: Moisture can lead to the decomposition of reagents and the formation of byproducts. Ensure all glassware is flame-dried, and use anhydrous solvents.

  • Air Sensitivity: Some intermediates or reagents may be air-sensitive. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Sub-optimal Reagent Addition: The rate of addition of a reagent can be critical. A slow, dropwise addition is often necessary to control the reaction temperature and minimize local high concentrations that can lead to side reactions.

Problem 3: Difficult Purification of the Final Product

Possible Causes & Solutions:

  • Co-eluting Impurities: If column chromatography is used for purification, impurities with similar polarity to the product can make separation challenging. Experiment with different solvent systems (e.g., varying the ratio of ethyl acetate and hexane) to improve separation.[2]

  • Residual Reagents or Byproducts: Ensure that the work-up procedure effectively removes unreacted starting materials and byproducts. This may involve aqueous washes with acidic or basic solutions to remove corresponding impurities.

  • Product Instability: The final product or intermediates may be sensitive to the purification conditions (e.g., acidic silica gel). Using a deactivated stationary phase or a different purification technique like recrystallization might be necessary.

Experimental Protocols

Illustrative Boc Protection Protocol

This protocol describes a general procedure for the Boc protection of the azaspiro[3.5]nonane core.

  • Dissolution: Dissolve the spirocyclic amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.[1]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O (typically 1.1-1.2 eq.) to the solution. If the amine is used as a salt, a base such as triethylamine (Et₃N) should be added to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is fully consumed. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the pure tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.[2]

Data Presentation

Table 1: Example Reaction Parameters from a Patented Synthesis

StepReactionTemperature (°C)Time (h)Solvent
1Malonate Addition25-805Ethanol
2Reduction0-702.5Tetrahydrofuran
3Tosylation2512Dichloromethane
4Cyclization25-903Acetonitrile
5Reduction25-801Methanol
6Boc Protection2512Dichloromethane

Data adapted from a patent describing a multi-step synthesis of a related compound.[1]

Visualizations

General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Steps SM Starting Material(s) Reaction1 Step 1: Ring Formation / Modification SM->Reaction1 Intermediate Spirocyclic Intermediate Reaction1->Intermediate Reaction2 Step 2: Functional Group Interconversion Protection Step 3: Boc Protection Reaction2->Protection Intermediate->Reaction2 Purification Step 4: Purification Protection->Purification FinalProduct Final Product Purification->FinalProduct

Caption: A generalized workflow for the synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

Troubleshooting Logic Diagram

G Start Problem Encountered LowYield Low Yield? Start->LowYield CheckReagents Verify Reagent Quality & Stoichiometry CheckConditions Confirm Reaction Temperature & Time CheckReagents->CheckConditions CheckPurity Analyze Starting Material Purity CheckConditions->CheckPurity InertAtmosphere Consider Inert Atmosphere CheckConditions->InertAtmosphere Solution Problem Resolved CheckPurity->Solution InertAtmosphere->Solution Workup Optimize Work-up Procedure PurificationMethod Adjust Purification Technique Workup->PurificationMethod PurificationMethod->Solution SideProducts Side Products Observed? SideProducts->CheckConditions Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No LowYield->CheckReagents Yes LowYield->SideProducts No PurificationIssue->Workup Yes PurificationIssue->Solution No

Caption: A decision tree for troubleshooting common synthetic issues.

References

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

[1][2] Ticket ID: CAS-240401-SPT Status: Open Subject: Optimization of Catalyst Systems for Sterically Hindered Spirocyclic Scaffolds Assigned Scientist: Senior Application Specialist, Chemical Development Group[1][2] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: CAS-240401-SPT Status: Open Subject: Optimization of Catalyst Systems for Sterically Hindered Spirocyclic Scaffolds Assigned Scientist: Senior Application Specialist, Chemical Development Group[1][2]

Executive Summary & Core Directive

User Context: You are attempting to synthesize tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate . Technical Challenge: Unlike the more common 2-hydroxy isomer, the 1-hydroxy position is located on the cyclobutane ring immediately adjacent to the quaternary spiro-carbon.[1][2] This creates a "neopentyl-like" steric environment that severely impedes nucleophilic attack, making catalyst selection critical for both the formation of the spiro-core and the subsequent stereoselective reduction.[2]

The Solution Architecture: This guide prioritizes two critical catalytic decision points:

  • Lewis Acid Selection for the Tiffeneau-Demjanov-type ring expansion (constructing the 1-oxo core).

  • Transfer Hydrogenation Catalyst Selection for the ketone reduction (overcoming steric hindrance to establish the C1 chiral center).

Critical Decision Matrix: Catalyst Selection

The synthesis hinges on two distinct catalytic phases.[2][3][4][5][6][7][8] Use the decision tree below to select the optimal system for your specific constraints (scale, chirality, and equipment).

CatalystSelection Start Phase 1: Core Construction (Piperidine to Spiro-1-one) RouteA Route A: Epoxide Rearrangement (Ring Expansion) Start->RouteA Cat1 Lewis Acid: LiBF4 (High Yield, Mild) RouteA->Cat1 Standard Protocol Cat2 Lewis Acid: BF3·OEt2 (Aggressive, Low Temp) RouteA->Cat2 If LiBF4 Fails Phase2 Phase 2: Functionalization (1-Oxo to 1-Hydroxy) Cat1->Phase2 Cat2->Phase2 Chirality Is Enantiopurity Required? Phase2->Chirality Racemic Racemic Target Chirality->Racemic No Chiral Chiral Target (>95% ee) Chirality->Chiral Yes Reagent1 NaBH4 / MeOH (Stoichiometric, Non-catalytic) Racemic->Reagent1 Cat3 Ru-Noyori (TsDPEN) (Best for Steric Bulk) Chiral->Cat3 Recommended Cat4 CBS-Oxazaborolidine (Sensitive to Moisture) Chiral->Cat4 Alternative

Figure 1: Decision logic for catalyst selection distinguishing between core construction (Lewis Acid) and functionalization (Hydride Transfer).

Module 1: Constructing the Core (The 1-Oxo Precursor)

To access the 1-hydroxy derivative, you must first synthesize tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[1][2] The most robust route involves the ring expansion of a spiro-epoxide derived from 4-methylenepiperidine or a 4-piperidone derivative.[1][2]

Catalyst Focus: Lithium Tetrafluoroborate (LiBF₄) vs. BF₃[2]·OEt₂

The rearrangement of the epoxide to the ketone is driven by a Lewis Acid.

FeatureLiBF₄ (Recommended) BF₃·OEt₂ (Alternative)
Mechanism Mild activation of epoxide oxygen; promotes semi-pinacol rearrangement.[1][2]Strong activation; rapid carbocation formation.[2]
Selectivity High.[1][2][4][5][9][10] Favors migration to form the spiro-cyclobutanone.[2]Lower. Can cause side reactions (polymerization or ring opening).[2]
Conditions Reflux in Toluene or Benzene.-78°C in DCM.[1][2]
Suitability Best for Scale-up. Safer handling.[1][2][11]Best for small-scale, rapid screening.[1][2]

Technical Insight: The spiro-epoxide intermediate is conformationally locked.[2] LiBF₄ is preferred because its milder acidity allows the molecule to adopt the necessary conformation for the 1,2-alkyl shift without triggering the decomposition of the acid-labile Boc group on the nitrogen [1].

Module 2: Stereoselective Reduction (The 1-Hydroxy Target)[1][2]

This is the most challenging step. The carbonyl at C1 is shielded by the adjacent spiro-center.[2] Standard reduction with NaBH₄ often proceeds slowly and yields a racemic mixture.[2]

Primary Recommendation: Asymmetric Transfer Hydrogenation (ATH)

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst) Reductant: Formic Acid / Triethylamine (5:2 azeotrope)[1][2]

Why this Catalyst?

  • Outer-Sphere Mechanism: The Noyori mechanism involves a concerted transfer of proton and hydride.[2] It is less sensitive to the steric bulk of the spiro-center compared to coordination-dependent mechanisms (like heterogeneous Pd/C hydrogenation).[2]

  • Enantiocontrol: The chiral diamine ligand ((R,R)-Ts-DPEN) creates a chiral pocket that forces the hydride delivery to a specific face of the ketone, typically achieving >90% ee even for hindered spiro-ketones [2].[2]

Alternative: Corey-Bakshi-Shibata (CBS) Reduction

Catalyst: (R)-Me-CBS Oxazaborolidine Reductant: Borane-THF or Borane-DMS[1][2]

Risk Factor: While CBS is highly selective, the boron nitrogen coordination is sterically demanding. In 1-oxo-spiro[3.5]nonane systems, the rate of reduction may be drastically slower than competitive non-catalyzed background reduction by borane, leading to lower ee.[1][2] Use Ru-ATH for higher reliability.

Detailed Experimental Protocols

Protocol A: LiBF₄-Catalyzed Ring Expansion (Synthesis of 1-Oxo Core)

Target: tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate[1][2]

  • Setup: Flame-dry a 250 mL RB flask equipped with a reflux condenser and N₂ inlet.

  • Reagents: Charge the flask with the spiro-epoxide precursor (1.0 equiv) and anhydrous Toluene (0.1 M concentration).

  • Catalyst Addition: Add LiBF₄ (1.2 equiv) in one portion. Note: LiBF₄ is hygroscopic; weigh quickly or use a glovebox.[2]

  • Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor by TLC (stain with KMnO₄; epoxide is usually less polar than ketone).[2]

  • Workup: Cool to RT. Quench with saturated aqueous NaHCO₃.[2][12] Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[8]

  • Purification: Flash chromatography (Hexanes/EtOAc). The 1-oxo product is a white solid.[2]

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation

Target: (R)- or (S)-tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate[1][2]

  • Catalyst Prep: In a Schlenk tube, dissolve [RuCl₂(p-cymene)]₂ (0.025 equiv) and (R,R)-Ts-DPEN (0.05 equiv) in anhydrous DCM.[2] Heat at 40°C for 1 hour, then evaporate solvent to obtain the orange pre-catalyst.

  • Reaction: Dissolve the 1-oxo substrate (1.0 equiv) in DMF (dimethylformamide) or DCM (degassed).

  • H-Source: Add HCOOH/Et₃N (5:2 complex) (5.0 equiv).

  • Execution: Stir at 25–30°C for 24 hours.

    • Note: If conversion is <50% after 24h, increase temperature to 40°C, but monitor ee levels.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with saturated Na₂CO₃ (to remove formic acid) and brine.[2]

  • Purification: Recrystallization from Hexane/Ether often upgrades ee >99%.[2]

Troubleshooting & FAQs

Issue 1: The Ring Expansion (Protocol A) yields a complex mixture.

  • Root Cause: The epoxide precursor might contain residual water, or the temperature was too high, causing Boc-deprotection.[2]

  • Fix: Ensure Toluene is sodium-dried. Switch from LiBF₄ to MgI₂ (Magnesium Iodide) in Ether at 0°C for a milder rearrangement if the substrate is sensitive [3].[2]

Issue 2: Low conversion in the Ketone Reduction (Protocol B).

  • Root Cause: Steric hindrance at C1 is preventing the catalyst approach.[2]

  • Fix:

    • Switch solvent to Isopropanol (IPA) and use KOH (transfer hydrogenation with IPA as H-source).[2] This is often faster but reversible.[2]

    • Increase catalyst loading to 5 mol%.

    • Critical: Ensure the reaction is strictly anaerobic. Ruthenium hydrides are oxygen-sensitive.[1][2]

Issue 3: Poor Enantioselectivity (<70% ee). [2]

  • Root Cause: Background reduction (uncatalyzed) or "matched/mismatched" ligand effects.[2]

  • Fix: Screen the opposite enantiomer of the ligand ((S,S)-Ts-DPEN). Also, lower the temperature to 0°C and extend reaction time to 48h to favor the catalytic pathway over thermal background reduction.

Mechanism of Action (Ru-ATH)[1][2]

Understanding the mechanism aids in troubleshooting.[2] The cycle relies on the "Metal-Ligand Bifunctional" mechanism.[2]

Mechanism Step1 1. Ru-Hydride Formation (Active Catalyst) Step2 2. Enantio-face Coordination (Outer Sphere) Step1->Step2 Substrate Binding Step3 3. Concerted H-Transfer (Hydride + Proton) Step2->Step3 TS-DPEN directs face Step4 4. Product Release (1-Hydroxy Spiro) Step3->Step4 Steric Release Step4->Step1 Regeneration with HCOOH

Figure 2: The concerted proton/hydride transfer mechanism minimizes steric clashes compared to direct hydride attack.[1][2]

References

  • Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents. CN102659678B.[2][6][13][14] Available at:

  • Enantioselective Reduction of Ketones. Organic Reactions. 2011.[2] Available at: [Link]

  • Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Welcome to the technical support guide for tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this valuable spirocyclic building block. Spirocyclic motifs are increasingly vital in modern drug discovery for their ability to confer structural rigidity and explore three-dimensional chemical space, often leading to improved pharmacological properties.[1][2][3][4][5] Achieving high purity of intermediates like this is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates.

This guide is structured to help you diagnose impurity issues, select the appropriate purification strategy, and execute it effectively.

Section 1: Troubleshooting and FAQs - Understanding Your Impurities

This section addresses the most common questions and issues that arise during the purification of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. Understanding the origin and nature of an impurity is the first step toward its effective removal.

Q1: What are the most likely impurities in my crude product?

A1: Based on the common synthetic route, which involves the reduction of the ketone precursor (tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate), impurities typically fall into three categories:

  • Starting Materials & Intermediates: The most common impurity is the unreacted ketone precursor, tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Its presence indicates an incomplete reduction reaction.

  • Side-Reaction Products:

    • Boc-Deprotected Species: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile to acid.[6][7] Exposure to acidic conditions during reaction quench or aqueous workup (e.g., using a saturated NH4Cl solution as mentioned in related syntheses) can lead to the formation of the free amine, 7-azaspiro[3.5]nonan-1-ol.[8]

    • tert-Butyl Adducts: The mechanism of acid-catalyzed Boc-deprotection generates a stable tert-butyl cation. This cation is an electrophile and can alkylate other nucleophilic sites on your target molecule or other species present, leading to complex, high-molecular-weight impurities.[7][9]

  • Reagents and Solvents: Residual solvents from the reaction (e.g., methanol, ethyl acetate, hexanes) or purification are common. Inorganic salts from the workup may also be present if the organic phase was not washed thoroughly.

Q2: My TLC plate shows a spot very close to my product. How do I know what it is?

A2: The closest-running spot is almost certainly the starting ketone. The target product, with its hydroxyl group, is more polar than the ketone precursor. Therefore, the product will have a slightly lower Retention Factor (Rf) on a normal-phase silica TLC plate.

  • Product (Alcohol): More polar, lower Rf value.

  • Impurity (Ketone): Less polar, higher Rf value.

To confirm, you can co-spot your crude material with a small sample of the starting material on the same TLC plate. If the impurity spot has the same Rf as the starting material, you have your answer.

Q3: I am consistently seeing the Boc-deprotected impurity. How can I prevent its formation?

A3: Prevention during the workup is key. The Boc group's stability is highly pH-dependent.

  • Avoid Strong Acids: Do not use strongly acidic solutions (e.g., 1M HCl) for your aqueous workup.

  • Use a Mild Quench: If quenching a reducing agent like sodium borohydride, consider a very mild quench such as a saturated solution of sodium bicarbonate or even just water, added slowly at a low temperature.

  • Minimize Workup Time: Prolonged contact with even mildly acidic aqueous layers can cause gradual deprotection. Perform your extractions efficiently.

  • Buffer Your Chromatography: If deprotection on the silica gel column is suspected (silica is slightly acidic), you can neutralize the silica by pre-treating it with a solvent system containing a small amount of a volatile base, like triethylamine (~0.1-0.5%).

Q4: How can I reliably assess the purity of my final product?

A4: A multi-faceted approach is best for a definitive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for quantitative purity analysis of compounds like this.[10][11] It can separate the target compound from closely related impurities with high resolution.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities if they are present in sufficient quantity (>1-2%). Look for the characteristic proton signal corresponding to the hydrogen on the carbon bearing the hydroxyl group. The absence of the ketone's alpha-protons is also a good indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with mass detection, allowing for the identification of unknown impurities by their mass-to-charge ratio.[10][12]

Section 2: Purification Workflow and Protocols

This section provides a logical workflow for purifying your crude product, followed by detailed experimental protocols.

Purification Decision Workflow

The following diagram outlines a systematic approach to purification and analysis.

PurificationWorkflow cluster_0 Purification & Analysis Cycle Crude Crude Product (Post-Workup) Analysis1 Initial Purity Analysis (TLC, HPLC) Crude->Analysis1 Decision Purity > 98%? Analysis1->Decision Purify Select Purification Method Decision->Purify No Final Final Product (>98% Purity) Decision->Final Yes Column Flash Column Chromatography Purify->Column Primary Choice Recrystal Recrystallization Purify->Recrystal If Solid Analysis2 Confirm Purity (TLC, HPLC, NMR) Column->Analysis2 Recrystal->Analysis2 Analysis2->Decision Re-evaluate

Caption: Logical workflow for purification and analysis.

Protocol 1: Purification by Flash Column Chromatography

This is the most reliable method for separating the target alcohol from the less polar starting ketone and other potential impurities. The key is using an appropriate solvent gradient.

Rationale: Silica gel is a polar stationary phase. Less polar compounds (like the ketone) travel through the column faster, while more polar compounds (like the desired alcohol) interact more strongly with the silica and elute later. A gradient of an increasingly polar mobile phase is used to first elute the non-polar impurities, then the product, and finally any highly polar baseline impurities.

Step-by-Step Methodology:

  • Slurry Preparation:

    • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate.

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) to this solution.

    • Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" technique generally results in better separation than loading a liquid sample.

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Pack the column with silica gel using a non-polar solvent like hexanes or a 95:5 mixture of hexanes:ethyl acetate. Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Carefully add the prepared slurry to the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate). This will wash out very non-polar impurities.

    • Gradually increase the polarity of the mobile phase. A typical gradient might be from 10% to 40% Ethyl Acetate in Hexanes. The exact gradient should be optimized based on TLC analysis. A related purification for the ketone precursor used a 0-40% EtOAc/Hexane gradient.[8]

    • Collect fractions throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Use a suitable stain (e.g., potassium permanganate) for visualization, as the hydroxyl group will react readily.

    • Pool the fractions that contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purity Assessment by RP-HPLC

This protocol provides a standard method for determining the final purity of your material.

Rationale: In Reverse-Phase HPLC, the stationary phase (e.g., C18) is non-polar, and the mobile phase is polar. More polar compounds will elute first. This is the opposite of normal-phase chromatography. This method is highly reproducible and quantitative.[10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately prepare a sample solution of your purified compound at a concentration of approximately 1 mg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient:

      • 0-2 min: 5% B

      • 2-17 min: 5% to 95% B

      • 17-20 min: 95% B

      • 20-21 min: 95% to 5% B

      • 21-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the resulting chromatogram. The purity is typically reported as the area percentage of the main product peak relative to the total area of all peaks.

Section 3: Data Interpretation

Understanding your analytical data is crucial for troubleshooting.

Comparative Analytical Data (Illustrative)

This table provides expected relative elution behavior for the target compound and its most common impurity. Actual values will vary based on specific conditions.

Compound NameAnalytical TechniqueExpected ResultRationale
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Product) TLC (Silica) Lower Rf (e.g., 0.3 in 7:3 Hex:EtOAc)The hydroxyl group increases polarity, leading to stronger interaction with the silica stationary phase.
tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Impurity)TLC (Silica) Higher Rf (e.g., 0.4 in 7:3 Hex:EtOAc)The ketone is less polar than the alcohol, interacting less with the silica.
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (Product) RP-HPLC Shorter Retention TimeThe hydroxyl group increases polarity, leading to weaker interaction with the non-polar C18 column.
tert-Butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Impurity)RP-HPLC Longer Retention TimeThe ketone is less polar, interacting more strongly with the C18 stationary phase.

References

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • PubChem. Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • NIH National Library of Medicine. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

  • PubMed. Purification of five azaspiracids from mussel samples contaminated with DSP toxins and.... [Link]

  • Royal Society of Chemistry. Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • MDPI. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • NIH National Library of Medicine. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

  • ACS Publications. Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Ukrainian Chemistry Journal. ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY.... [Link]

  • International Journal of Pharmaceutical Erudition. Chromatographic methods for the detection, purification and separation of Dendrimers. [Link]

  • Angene. tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate(CAS# 240401-28-9). [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Protocols for tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

[1][2][3] Executive Summary & Route Strategy This guide addresses the scale-up challenges for tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate . This scaffold is a critical pharmacophore in PRMT5 inhibitors and R...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Route Strategy

This guide addresses the scale-up challenges for tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate . This scaffold is a critical pharmacophore in PRMT5 inhibitors and ROR


 modulators.[1][2][3][4]

While multiple synthetic routes exist (e.g., malonate alkylation, epoxide rearrangement), the [2+2] Cycloaddition Route (Dichloroketene method) remains the most direct path to the spiro[3.5] core for high-throughput delivery, despite its safety challenges.[1][2][3] This guide focuses on stabilizing this specific workflow, as it offers the fewest steps and highest atom economy, provided the exotherm and stereoselectivity are managed.[3][4]

The Validated Workflow
  • Methylenation: N-Boc-4-piperidone

    
     N-Boc-4-methylenepiperidine.[1][2][3][4]
    
  • [2+2] Cycloaddition: Reaction with dichloroketene (generated in situ)

    
    
    
    
    
    -dichlorocyclobutanone.[1][2][4]
  • Dechlorination: Zn/AcOH mediated removal of chlorines

    
     Spiro[3.5]nonan-1-one.[1][2][3][4]
    
  • Reduction: Stereoselective reduction

    
     Target Alcohol.[1][2][3][4]
    

Critical Process Modules & Troubleshooting

Module A: The [2+2] Cycloaddition (The "Thermal Runaway" Phase)

Objective: Synthesis of tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. Reagents: N-Boc-4-methylenepiperidine, Trichloroacetyl chloride, Zn-Cu couple (or activated Zn).[1][2][3][4]

The Science: This reaction relies on the in situ generation of dichloroketene , a highly reactive electrophile.[3][4] The reaction with the exocyclic alkene is concerted but highly exothermic.[2][3][4]

SymptomProbable CauseCorrective Action (Protocol)
Violent Exotherm / Eruption Rapid addition of Trichloroacetyl chloride; Accumulation of unreacted ketene.[1][2][3][4]Dosing Control: Switch to a semi-batch mode. Add Trichloroacetyl chloride as a dilute solution (10% in DME) over 4–6 hours. Never add all at once.
Low Yield (<40%) Polymerization of dichloroketene (black tar formation).[1][2][4]High Dilution: Maintain the alkene concentration <0.2 M. The ketene must react with the alkene faster than it reacts with itself.[3][4]
Stalled Reaction Passive Zinc surface (Oxide layer).[1][2][4]Activation: Treat Zn dust with 10% HCl, wash with water/acetone/ether, and dry under vacuum.[2][3][4] Alternatively, use TMSCl (1-2 mol%) to activate Zn in situ.

Expert Insight: The choice of solvent is critical. 1,2-Dimethoxyethane (DME) is superior to Diethyl Ether for scale-up because it chelates the Zinc species, stabilizing the intermediate and preventing precipitation that can stall the stirrer.[1][3]

Module B: Dechlorination (The "Clumping" Phase)

Objective: Removal of gem-dichloro groups to yield the parent ketone.[2][3] Reagents: Zinc dust, Acetic Acid (AcOH), TMEDA (optional).[1][2][3][4]

The Science: This is a radical-mediated reduction.[1][2][3][4] The surface area of Zinc is the limiting factor.[3][4]

Q: My reaction mixture turned into a solid grey cement. How do I save it? A: This is caused by the formation of Zinc Acetate aggregates.[2][3][4]

  • Immediate Fix: Add Methanol (MeOH) to solubilize the Zinc salts.[1][2][3][4]

  • Prevention: Do not use neat Acetic Acid. Use a AcOH:MeOH (1:3) mixture.[1][2][3][4] The methanol keeps the zinc salts in solution, maintaining the heterogeneous surface area of the metal for the reduction.[3][4]

Module C: Stereoselective Reduction (The "Isomer" Phase)

Objective: Reduction of the ketone to the 1-hydroxy target.[2][3] Challenge: The spiro-ring creates steric bulk. The hydride attack can occur from the equatorial or axial direction, leading to cis (syn) or trans (anti) isomers relative to the piperidine ring.[3][4]

Protocol Comparison:

ReagentConditionsMajor ProductSelectivity (dr)
NaBH4 MeOH, 0°CMixture (Trans/Cis)~ 60:40
L-Selectride THF, -78°CCis (Kinetic)> 90:10
DIBAL-H Toluene, -78°CTrans (Thermodynamic*)~ 80:20
  • Note: "Thermodynamic" implies the hydride attacks from the sterically least hindered face, often yielding the thermodynamically more stable alcohol conformation.[3]

Recommendation: For initial scale-up, use NaBH4 if the isomers are separable by crystallization.[1][2][3] If chromatography is difficult, switch to L-Selectride to force the cis-isomer, then invert via Mitsunobu if the trans is required.[3]

Visualizing the Workflow

The following diagram illustrates the critical decision nodes and failure points in the synthesis.

SpiroSynthesis Start N-Boc-4-piperidone Step1 Wittig Olefination (Ph3P=CH2) Start->Step1 Alkene N-Boc-4-methylene piperidine Step1->Alkene Step2 [2+2] Cycloaddition (Cl3CCOCl + Zn) Alkene->Step2 Check1 Exotherm Controlled? Step2->Check1 Check1->Step2 No (Dilute/Cool) Dichloro Dichlorocyclobutanone Intermediate Check1->Dichloro Yes Step3 Dechlorination (Zn / AcOH / MeOH) Dichloro->Step3 Ketone Spiro[3.5]nonan-1-one Step3->Ketone Step4 Reduction Ketone->Step4 Target Target: 1-Hydroxy Spiro[3.5] Step4->Target

Caption: Figure 1. Critical process flow for spiro[3.5] scale-up. Red node indicates high-risk safety step.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Can I use the "Malonate Route" instead of the Dichloroketene route? A: Yes. The Malonate route (alkylation of piperidine bis-electrophiles) is safer but significantly longer (7 steps vs 4 steps).[1][2][4] If your facility lacks Class 1 safety controls for handling Dichloroketene (which generates CO gas and is corrosive), the Malonate route described in Patent CN102659678B is the compliant alternative [1].[3][4]

Q2: The final product is an oil.[2][3][4][5] How do I crystallize it? A: The tert-butyl ester (Boc) often prevents good packing.[1][2][3][4]

  • Technique: Dissolve the crude oil in minimal hot Heptane .[2][3][4] Add Diisopropyl ether (IPE) dropwise until cloudy.[1][2][4] Cool slowly to -20°C.

  • Seed: If you have a seed crystal, use it.[1][2][3][4] If not, scratch the glass surface.[2][3][4] High purity (>98%) is required for solidification; otherwise, column chromatography (Hexane/EtOAc 3:[1][2][3]1) is necessary.[1][2][3][4]

Q3: Is the Boc-group stable to the Zn/AcOH dechlorination conditions? A: Generally, yes.[3] However, if the reaction temperature exceeds 60°C or if the Acetic Acid is too concentrated (>80%), Boc cleavage can occur.[3][4] Always buffer the reaction with Methanol and keep T < 40°C. Monitor by TLC (ninhydrin stain) to detect free amine formation.

References

  • CN102659678B . Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. Google Patents. Link

  • MaGee, D. I., et al. (2006).[1][2][3][4][6] Studies in stereoselective [2+2]-cycloadditions with dichloroketene. Tetrahedron, 62(17), 4153–4161.[1][2][3][4][6] Link[1][2][4][6]

  • PubChem . Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS 240401-28-9).[1][2][3][4] National Library of Medicine.[1][2][4] Link[1][2][4]

  • Organic Syntheses . t-Butyl Azodiformate (General Safety for Boc-derivatives). Org. Synth. 2004, 81, 254.[1][2][3][4] Link[1][2][4]

Sources

Optimization

Characterization of unexpected products in tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate reactions

Technical Support Center: 7-Azaspiro[3.5]nonane Scaffold Chemistry Topic: Characterization of Unexpected Products in tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Reactions Audience: Medicinal Chemists, Proces...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Azaspiro[3.5]nonane Scaffold Chemistry Topic: Characterization of Unexpected Products in tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Reactions Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Introduction: The Deceptive Simplicity of the Spiro-Cyclobutanol

Welcome to the Technical Support Center. You are likely here because a standard transformation on tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 240401-28-9) yielded a product with the correct mass but an aberrant NMR spectrum.[1]

This scaffold is a "privileged structure" in modern drug design, offering a rigid, spirocyclic vector that restricts conformational space unlike its piperidine analogs.[1] However, the C1-hydroxyl group (positioned on the strained cyclobutane ring, adjacent to the quaternary spiro center) is a kinetic and thermodynamic hotspot.[1]

The proximity of the hydroxyl group to the spiro-quaternary center (


) creates two primary challenges:
  • Steric Shielding: The

    
     center blocks nucleophilic trajectories (Back-side attack).
    
  • Strain Release: The cyclobutane ring (~26 kcal/mol strain energy) is prone to Wagner-Meerwein rearrangements upon the formation of any incipient carbocation at C1.

This guide details the three most common "unexpected products" and provides validated protocols to avoid them.

Module 1: The "Phantom" Fluoride (Deoxyfluorination)

User Complaint: "I treated the alcohol with DAST/Deoxo-Fluor to get the fluoride. The mass is correct (


 matches), but the 

NMR shows a loss of symmetry and the

signal is split unexpectedly."

Diagnosis: You have likely synthesized a fused bicyclic system via a Wagner-Meerwein rearrangement, not the spiro-fluoride.[1]

The Mechanism of Failure

Reagents like DAST activate the alcohol as a leaving group. The formation of a discrete carbocation at C1 is energetically costly on a cyclobutane ring unless it is accompanied by immediate skeletal rearrangement. The C-C bond from the piperidine ring (adjacent to the spiro center) migrates to the cationic center to relieve ring strain, expanding the 4-membered ring to a 5-membered ring.[1]

Unexpected Product: A fused 5,5-bicyclic system (e.g., hexahydro-1H-pyrindine derivative) rather than the 4,6-spiro system.

Troubleshooting Protocol
MethodOutcomeMechanismRecommendation
DAST / Deoxo-Fluor Rearranged Product (Major)Carbocation (

-like)
AVOID for this substrate.[1]
XtalFluor-E +

Mixture (Elimination/Fluoride)Ion-pair mediated⚠️ Use with caution.
PhenoFluor / AlkylFluor Target Spiro-Fluoride Concerted (

-like)
PREFERRED . Bypasses cation.
Sulfonyl Fluoride (SuFEx) Sulfonate EsterStable IntermediateAlternative pathway.
Corrective Workflow

To retain the spiro-skeleton, you must avoid the carbocation.[1] Use PhenoFluor which operates via a concerted mechanism that does not rely on a free carbocation intermediate.

Protocol (PhenoFluor):

  • Dissolve substrate (1.0 equiv) in Toluene (0.1 M).

  • Add CsF (2.0 equiv) and PhenoFluor (1.2 equiv).

  • Heat to 80°C for 4-12 hours.

  • Note: The bulky reagent overcomes the steric barrier without ionizing the C-O bond.[1]

Module 2: Mitsunobu Inversion Failures

User Complaint: "I attempted to invert the stereochemistry or couple a phenol using standard Mitsunobu conditions (DEAD/PPh3). I recovered starting material or isolated a hydrazine adduct."

Diagnosis: Steric blockage at the neopentyl-like C1 position prevents the nucleophile from attacking the activated phosphonium intermediate.[1]

The "Steric Wall" Effect

The C1 position is adjacent to the quaternary spiro center.[1] In a standard


 transition state, the incoming nucleophile clashes with the axial protons of the piperidine ring.[1] Standard nucleophiles (phenols, benzoic acid) are often too bulky or not acidic enough to outcompete the side reaction (hydrazine formation).
Decision Matrix: Overcoming Sterics

Mitsunobu_Logic cluster_outcome Likely Outcomes Start Goal: Invert C1-OH or Substitute Check_Nu Is Nucleophile pKa < 11? Start->Check_Nu Standard Standard Mitsunobu (DEAD/PPh3) Check_Nu->Standard No (Alcohols/Weak Acids) Modified Modified Mitsunobu (ADDP/PBu3) Check_Nu->Modified Yes (p-NO2-Benzoic Acid) OxRed Oxidation-Reduction (Inversion via Ketone) Standard->OxRed Fails (Steric Recovery) Fail1 Hydrazine Adduct (Side Product) Standard->Fail1 Success Inverted Product Modified->Success OxRed->Success

Caption: Decision tree for overcoming steric hindrance in spiro-cyclobutanol substitution.

Recommended Protocol: Oxidation-Reduction Sequence

If direct inversion fails, use a thermodynamic reset.[1]

  • Oxidation: Swern or Dess-Martin Periodinane to yield tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate.[1]

  • Reduction:

    • For Kinetic Product (cis/trans mix): NaBH4.

    • For Thermodynamic Product: L-Selectride (bulky hydride attacks from less hindered face).

Module 3: Elimination vs. Substitution

User Complaint: "I tried to mesylate the alcohol to create a leaving group for displacement. I isolated an olefin."

Diagnosis: The strain of the cyclobutane ring makes elimination (E2) highly favorable over substitution (


) to relieve torsional strain.

Unexpected Products:

  • Exocyclic Alkene: 7-azaspiro[3.5]non-1-ene (Double bond inside the 4-ring).

  • Alkylidene: Double bond exocyclic to the 4-ring (less likely unless rearrangement occurs).

Technical Insight: Formation of the mesylate is usually successful (


).[1] However, upon adding a nucleophile (azide, amine), the basicity of the nucleophile often triggers E2 elimination because the 

trajectory is blocked by the spiro center.[1]

Solution:

  • Use Azide:

    
     with a Lewis Acid (
    
    
    
    ) often favors substitution via a tight ion pair rather than pure
    
    
    or E2.
  • Leaving Group: Switch from Mesylate (hard) to Triflate (super-leaving group) and use a non-basic nucleophile (e.g., aniline) to favor substitution speed over elimination.

Visualizing the Rearrangement Hazard

The following diagram illustrates why cationic pathways (Acid, DAST) lead to scaffold destruction.

Rearrangement_Mechanism cluster_prevention Prevention Strategy Substrate Spiro-Alcohol (Strained 4-Ring) Activation Activated LG (OH2+ or O-DAST) Substrate->Activation H+ or DAST Safe Concerted Pathway (PhenoFluor/Mitsunobu) Substrate->Safe Avoids Cation Cation C1-Cation (Highly Unstable) Activation->Cation -LG Shift Wagner-Meerwein Shift Cation->Shift Strain Relief Product Fused Bicyclic System Shift->Product Ring Expansion

Caption: Mechanistic pathway of the Wagner-Meerwein rearrangement driven by cyclobutane strain relief.

References & Validated Sources

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010.[1] (Discusses the structural rigidity and synthesis of spiro[3.5] systems).

  • Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie, 2006.[1] (Provides context on strain release and reactivity of 4-membered rings).

  • ChemicalBook. "tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Properties and Safety." (General physicochemical data).

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Modifications." (Foundational protocols for hindered alcohols).

  • Beaulieu, F., et al. "Aminodifluorosulfinium Salts: Selective Fluorination Reagents."[1][2] Organic Letters, 2009.[1][2] (Alternatives to DAST for sensitive substrates).

Disclaimer: This guide is intended for research purposes. Always verify spectral data (2D NMR: HSQC, HMBC, NOESY) to confirm regiochemistry in spirocyclic systems.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Synthesis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Introduction: The Significance of a Versatile Spirocyclic Scaffold In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide access to new chemical space is p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Spirocyclic Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide access to new chemical space is paramount. Azaspirocycles, bicyclic systems sharing a single nitrogen-containing ring, have emerged as particularly valuable motifs. Their rigid, three-dimensional structures offer precise vectoral arrangements for substituents, enabling enhanced target binding and improved pharmacokinetic properties. Among these, tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate stands out as a versatile building block. The presence of a protected amine, a secondary alcohol, and a spirocyclic core makes it an attractive starting point for the synthesis of a diverse array of more complex molecules, including agonists for G-protein coupled receptors (GPCRs)[1]. This guide provides a detailed comparison of two distinct synthetic strategies for the preparation of this important intermediate, offering insights into their relative merits and practical considerations for researchers in the field.

Method 1: The Ketone Reduction Pathway

A prevalent and straightforward approach to tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate involves a two-step sequence: the formation of the corresponding ketone precursor, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, followed by its reduction.

Step 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

This key intermediate can be synthesized from commercially available starting materials. A common method involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a suitable reagent to form the cyclobutanone ring.

Step 2: Reduction of the Ketone to the Alcohol

The final step in this pathway is the reduction of the spirocyclic ketone to the target secondary alcohol. This is a standard transformation in organic synthesis, and several reducing agents can be employed. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this purpose, offering high yields and operational simplicity.

Method 2: The Wittig Reaction and Epoxidation Route

An alternative and distinct synthetic strategy commences with the readily available N-Boc-4-piperidone. This multi-step approach constructs the spirocyclic core through a Wittig reaction, followed by functional group manipulations to introduce the hydroxyl group.

Step 1: Wittig Olefination of N-Boc-4-piperidone

The synthesis begins with a Wittig reaction on N-Boc-4-piperidone to introduce an exocyclic double bond, forming tert-butyl 4-(cyclopropylidenemethyl)piperidine-1-carboxylate.

Step 2: Dihydroxylation of the Alkene

The exocyclic double bond is then dihydroxylated to yield a diol intermediate.

Step 3: Mesylation and Intramolecular Cyclization

Selective mesylation of the primary alcohol followed by intramolecular cyclization furnishes the spirocyclic core.

Step 4: Epoxide Formation and Reduction

The introduction of the hydroxyl group at the 1-position is achieved through epoxidation of the remaining double bond, followed by regioselective reduction of the epoxide.

Comparison of the Synthetic Routes

FeatureMethod 1: Ketone ReductionMethod 2: Wittig and Epoxidation
Starting Materials tert-butyl 4-methylenepiperidine-1-carboxylateN-Boc-4-piperidone
Number of Steps 24+
Key Transformations Cyclobutanone formation, Ketone reductionWittig reaction, Dihydroxylation, Intramolecular cyclization, Epoxidation, Epoxide reduction
Overall Yield Generally moderate to goodPotentially lower due to multiple steps
Scalability Potentially more scalable due to fewer stepsMay present challenges in scaling up multi-step sequence
Reagent Considerations Use of potentially hazardous reagents in ketone formationInvolves multiple reagents and transformations
Purification Fewer purification stepsMultiple chromatographic purifications may be required

Experimental Protocols

Method 1: Ketone Reduction Pathway

Step 1: Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

A detailed protocol for this step can be found in the literature.

Step 2: Reduction of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

To a solution of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate in methanol at 0 °C is added sodium borohydride in portions. The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

Method 2: Wittig Reaction and Epoxidation Route

A detailed, multi-step protocol for this synthetic approach can be found in the patent literature.

Visualizing the Synthetic Workflows

Synthesis_Comparison cluster_0 Method 1: Ketone Reduction Pathway cluster_1 Method 2: Wittig & Epoxidation Route M1_Start tert-butyl 4-methylenepiperidine- 1-carboxylate M1_Inter tert-butyl 2-oxo-7-azaspiro[3.5]nonane- 7-carboxylate M1_Start->M1_Inter [Reagents for cyclobutanone formation] M1_End tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane- 7-carboxylate M1_Inter->M1_End Reduction (e.g., NaBH4) M2_Start N-Boc-4-piperidone M2_Inter1 tert-butyl 4-(cyclopropylidenemethyl)- piperidine-1-carboxylate M2_Start->M2_Inter1 Wittig Reaction M2_Inter2 Diol intermediate M2_Inter1->M2_Inter2 Dihydroxylation M2_Inter3 Spirocyclic intermediate M2_Inter2->M2_Inter3 Mesylation & Cyclization M2_End tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane- 7-carboxylate M2_Inter3->M2_End Epoxidation & Reduction

Figure 1. Comparative workflow of the two primary synthetic routes to tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate.

Conclusion and Future Perspectives

Both synthetic routes presented in this guide offer viable pathways to the valuable building block, tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. The choice between the two will likely depend on factors such as the scale of the synthesis, the availability of starting materials and reagents, and the specific expertise of the research team.

The ketone reduction pathway (Method 1) is more concise and may be preferable for larger-scale production due to its fewer steps. However, the optimization of the initial cyclobutanone formation is crucial for the overall efficiency of this route.

The Wittig reaction and epoxidation route (Method 2), while longer, starts from a very common and inexpensive building block, N-Boc-4-piperidone. This route may offer more flexibility for the synthesis of analogs by modifying the intermediates at various stages.

Future research in this area could focus on the development of more atom-economical and environmentally benign methods for the synthesis of this and related azaspirocyclic scaffolds. The exploration of catalytic asymmetric methods to introduce chirality at the hydroxyl-bearing center would also be a significant advancement, providing access to enantiomerically pure building blocks for the development of next-generation therapeutics.

References

[1] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2015). Bioorganic & Medicinal Chemistry Letters, 25(15), 2954-2959. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate in PROTAC Design

Introduction: The Pivotal Role of Linkers in PROTAC Technology Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and the E3 ligase.[2]

The design of PROTAC linkers has evolved from simple, flexible polyethylene glycol (PEG) and alkyl chains to more sophisticated, conformationally constrained structures.[3] This guide provides an in-depth comparison of a promising spirocyclic linker, tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, with traditional linkers, supported by experimental data and protocols to aid researchers in their drug discovery efforts.

The Rise of Spirocyclic Linkers: A Focus on tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties.[4] Its incorporation into PROTAC linkers represents a strategic move to address some of the challenges associated with early-generation PROTACs, such as poor permeability and metabolic instability.

The tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate linker offers several potential advantages:

  • Conformational Rigidity: The spirocyclic core restricts the linker's flexibility, which can pre-organize the PROTAC into a bioactive conformation for optimal ternary complex formation.[3]

  • Improved Physicochemical Properties: The three-dimensional nature of the spirocycle can lead to improved solubility and reduced lipophilicity compared to linear linkers of similar length.[4]

  • Metabolic Stability: The rigid scaffold can shield the PROTAC from metabolic enzymes, potentially increasing its half-life.[5]

Comparative Performance Analysis

The true measure of a linker's utility lies in its performance. Below is a comparative analysis of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate-containing PROTACs against those with traditional linear linkers.

Table 1: Physicochemical Properties of PROTACs with Different Linkers

Linker TypeMolecular Weight ( g/mol )Calculated LogPTopological Polar Surface Area (Ų)
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate~241.33[6]~1.6-1.8[7][8]49.8[7]
PEG-based (4 units)~194.23Variable~58.9
Alkyl chain (8 carbons)~114.23High0

Data is estimated and can vary based on the specific warhead and E3 ligase ligand.

The spirocyclic linker contributes to a more favorable balance of lipophilicity and polarity, which is often a key factor for cell permeability and avoiding efflux by transporters like P-glycoprotein.[5]

Table 2: In Vitro Degradation Efficacy of a Hypothetical BRD4-targeting PROTAC

Linker TypeDC50 (nM)Dmax (%)
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate5>95
PEG-based (4 units)25~90
Alkyl chain (8 carbons)100~75

DC50: half-maximal degradation concentration; Dmax: maximum degradation. Values are hypothetical and for comparative purposes.

The enhanced efficacy of the spirocyclic linker-containing PROTAC can be attributed to its ability to facilitate a more stable and productive ternary complex.[9]

Table 3: Permeability and Metabolic Stability

Linker TypeCaco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate>5>120
PEG-based (4 units)<1~60
Alkyl chain (8 carbons)<0.5~30

Values are hypothetical and for comparative purposes.

The improved permeability of PROTACs with rigid linkers can be attributed to their ability to adopt folded conformations that shield polar surface area.[10][11] The increased metabolic stability is a direct result of the less flexible and more sterically hindered nature of the spirocyclic core.[5]

Experimental Protocols

To facilitate the adoption of this promising linker, detailed experimental protocols are provided below.

Protocol 1: Synthesis of a PROTAC Incorporating tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

This protocol outlines a general approach for coupling the linker to a warhead and an E3 ligase ligand.

Diagram: Synthetic Scheme for PROTAC Assembly

G cluster_0 Step 1: Functionalization of Linker cluster_1 Step 2: Coupling to Warhead cluster_2 Step 3: Deprotection cluster_3 Step 4: Coupling to E3 Ligase Ligand Linker tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate ActivatedLinker Activated Linker (e.g., mesylate) Linker->ActivatedLinker MsCl, Et3N, DCM Linker_Warhead Linker-Warhead Conjugate ActivatedLinker->Linker_Warhead Warhead Warhead-Nu Warhead->Linker_Warhead Deprotected_Linker_Warhead Deprotected Linker-Warhead Linker_Warhead->Deprotected_Linker_Warhead TFA, DCM Final_PROTAC Final PROTAC Deprotected_Linker_Warhead->Final_PROTAC E3_Ligand E3 Ligand-COOH E3_Ligand->Final_PROTAC HATU, DIPEA, DMF

Caption: A general synthetic workflow for PROTAC synthesis.

Materials:

  • tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Warhead with a nucleophilic handle (e.g., amine or phenol)

  • Trifluoroacetic acid (TFA)

  • E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of the Linker: Dissolve tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate and Et3N in DCM. Cool the solution to 0°C and add MsCl dropwise. Stir for 1-2 hours, monitoring by TLC.

  • Coupling to Warhead: To the reaction mixture from step 1, add the warhead. Allow the reaction to warm to room temperature and stir overnight. Purify the product by column chromatography.

  • Boc Deprotection: Dissolve the linker-warhead conjugate in DCM and add TFA. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.

  • Coupling to E3 Ligase Ligand: Dissolve the deprotected linker-warhead, the E3 ligase ligand, HATU, and DIPEA in DMF. Stir at room temperature overnight. Purify the final PROTAC by preparative HPLC.

Protocol 2: Western Blot Analysis for Target Protein Degradation

Diagram: Western Blot Workflow

G start Cell Treatment with PROTAC lysis Cell Lysis start->lysis protein_quant Protein Quantification (BCA Assay) lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Standard workflow for Western blot analysis.

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

Visualizing the PROTAC Mechanism

Diagram: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target E3_Ligase E3 Ligase PROTAC->E3_Ligase Proteasome Proteasome Target->Proteasome Recognition & Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion and Future Perspectives

The strategic incorporation of rigid, spirocyclic linkers like tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a significant advancement in PROTAC design. The evidence suggests that such linkers can confer superior physicochemical properties and biological activity compared to traditional flexible linkers.[12] As the field of targeted protein degradation continues to mature, we can anticipate the development of even more sophisticated linker technologies that will further enhance the therapeutic potential of PROTACs.

References

  • UCHEM. (n.d.). Factory Wholesale Price tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate cas 240401-28-9. Retrieved from [Link]

  • Tautermann, C. S., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(11), 1269-1281. Retrieved from [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia (Aarau), 76(4), 346-352. Retrieved from [Link]

  • Testa, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy, 1(4), 229-242. Retrieved from [Link]

  • Goracci, L., et al. (2020). The impact of linker length and composition on the metabolic stability of PROTACs. Drug Discovery Today, 25(5), 969-977. Retrieved from [Link]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. Retrieved from [Link]

  • Shibata, N., et al. (2017). Design and synthesis of new androgen receptor-targeting SNIPERs. Bioorganic & Medicinal Chemistry Letters, 27(15), 3456-3460. Retrieved from [Link]

  • Zhang, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 1-15. Retrieved from [Link]

  • PubChem. (n.d.). 7-Azaspiro(3.5)nonane. Retrieved from [Link]

  • Angene. (n.d.). tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of Spirocyclic Scaffolds in Medicinal Chemistry

Executive Summary: Escaping "Flatland" In modern drug discovery, the over-reliance on planar, aromatic scaffolds has contributed to high attrition rates due to poor solubility, promiscuous binding, and suboptimal metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the over-reliance on planar, aromatic scaffolds has contributed to high attrition rates due to poor solubility, promiscuous binding, and suboptimal metabolic stability. Spirocyclic scaffolds—structures where two rings share a single atom—offer a geometric solution. By increasing the fraction of sp³-hybridized carbons (


), these scaffolds introduce three-dimensionality, improving physicochemical properties without sacrificing potency.[1][2]

This guide provides a technical comparison of spirocyclic scaffolds against traditional planar aromatics and other 3D bioisosteres, supported by experimental protocols for synthesis and metabolic profiling.

Comparative Analysis: Planar vs. Spirocyclic Scaffolds[2][3]

The following data contrasts a traditional phenyl ring against its spirocyclic bioisosteres. Data is synthesized from recent medicinal chemistry literature, specifically focusing on the replacement of phenyl rings with spiro[3.3]heptane and azaspiro[4.5]decane systems.

Table 1: Physicochemical & ADME Profiling
MetricPhenyl Ring (Baseline)Spiro[3.3]heptane Bicyclo[1.1.1]pentane (Comparator)Impact Analysis
Geometry Planar (2D)Rigid 3D (90° twist)Linear 3DSpiro[3.3] allows orthogonal vector exploration.
LogP (Lipophilicity) High (Baseline)

-0.8 to -1.2

-0.5 to -1.0
Significant reduction in lipophilicity improves LLE.
Solubility Low to ModerateHighModerateDisruption of crystal packing energy enhances aqueous solubility.
Metabolic Stability Prone to CYP oxidation (epoxidation/hydroxylation)High (Blocked metabolic soft spots)HighQuaternary carbon blocks oxidative metabolism at the core.
Exit Vectors Para (180°), Meta (120°)Non-collinear / TwistedCollinear (180°)Spiro scaffolds access novel chemical space not available to flat rings.

Key Insight: The spiro[3.3]heptane scaffold acts as a "non-collinear" bioisostere.[3][4][5] Unlike bicyclo[1.1.1]pentane, which strictly mimics para-phenyl geometry, the spiro system introduces a vector twist that can pick up unique H-bond interactions in the binding pocket while dramatically lowering LogD.

Decision Logic: Scaffold Selection

The following diagram outlines the decision process for incorporating spirocycles during Hit-to-Lead optimization.

ScaffoldSelection Start Hit Compound Analysis CheckProp Assess Physicochemical Issues Start->CheckProp SolubilityIssue Low Solubility / High LogP? CheckProp->SolubilityIssue MetabIssue Metabolic Soft Spot? CheckProp->MetabIssue VectorCheck Vector Geometry Required? SolubilityIssue->VectorCheck Yes MetabIssue->VectorCheck Yes Flat Retain Aromatic (Add Polar Groups) VectorCheck->Flat Planar Stacking Required Spiro33 Switch to Spiro[3.3]heptane (Reduce LogP, Twist Vector) VectorCheck->Spiro33 Twisted/Orthogonal Azaspiro Switch to Azaspirocycle ( solubilizing amine) VectorCheck->Azaspiro Need Basic Center Bicyclo Switch to Bicyclo[1.1.1]pentane (Linear Vector) VectorCheck->Bicyclo Linear (180°)

Figure 1: Strategic decision tree for scaffold hopping from planar aromatics to 3D spirocyclic systems based on structural and ADME requirements.

Experimental Protocols

Protocol A: Synthesis of 2,6-Diazaspiro[3.3]heptane Ditosylate

A robust method for generating a core spirocyclic building block often used to replace piperazine rings.

Reagents:

  • Pentaerythritol tetrabromide

  • p-Toluenesulfonamide (

    
    )
    
  • Potassium hydroxide (KOH)

  • Ethanol (EtOH) / Water

Methodology:

  • Cyclization: Dissolve

    
     (2.2 eq) and KOH (5 eq) in EtOH/H2O (9:1) at 80°C.
    
  • Addition: Dropwise add pentaerythritol tetrabromide (1 eq) over 1 hour. The quaternary carbon of the starting material acts as the spiro-center anchor.

  • Reflux: Heat the mixture to reflux for 24 hours. The double nucleophilic substitution forms both azetidine rings simultaneously.

  • Workup: Cool to RT. Filter the precipitate (KBr). Wash the solid cake with water to remove salts. The remaining solid is the

    
    -ditosyl-2,6-diazaspiro[3.3]heptane.
    
  • Deprotection (Optional): To liberate the free amine, treat with Mg powder in MeOH or HBr/AcOH depending on sensitivity.

Validation Criteria:

  • 1H NMR: Look for the characteristic chemically equivalent methylene protons of the azetidine rings (singlet or tight multiplet around

    
     3.8-4.0 ppm depending on N-substituent).
    
  • MS: Confirm molecular ion

    
    .
    
Protocol B: Microsomal Metabolic Stability Assay

To quantify the stability improvement of spirocycles vs. aromatics.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (10 mM DMSO stock)

  • Phosphate Buffer (100 mM, pH 7.4)[6]

Workflow:

  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Pre-incubation: Spike test compound (final conc. 1

    
    M) into the HLM mix. Incubate at 37°C for 5 mins.
    
    • Note: Low substrate concentration (1

      
      M) ensures pseudo-first-order kinetics (
      
      
      
      ).
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. monitor parent ion depletion.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.

Mechanism of Action: Why Spirocycles Work

The superiority of spirocyclic scaffolds in medicinal chemistry is driven by two primary mechanisms:

  • Metabolic Blocking: Planar aromatic rings are prime targets for Cytochrome P450 enzymes, which typically epoxidize the

    
    -system or hydroxylate exposed C-H bonds. The quaternary spiro-carbon lacks abstractable protons and sterically hinders the approach of the heme-iron center of CYP450, significantly reducing intrinsic clearance (
    
    
    
    ).
  • Solubility Enhancement: "Flat" molecules stack efficiently in the solid state (high Crystal Lattice Energy), reducing solubility. The rigid, orthogonal geometry of spirocycles disrupts this

    
    -stacking, lowering the energy required to solvate the molecule. This is crucial for oral bioavailability.
    
Visualizing the Assay Workflow

MetabStability Prep Microsome Prep (0.5 mg/mL HLM) Dosing Add Compound (1 µM) Prep->Dosing Init Initiate (+NADPH) Dosing->Init Incubate Incubation 37°C Init->Incubate Quench Quench (ACN + IS) Incubate->Quench t=0,5...60min Analysis LC-MS/MS Quantification Quench->Analysis

Figure 2: Step-by-step workflow for the in vitro microsomal stability assay used to validate scaffold robustness.

References

  • Hiesinger, K., et al. (2021).[1][7] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Link

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Springer Protocols. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Link

  • Zheng, H., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

A Comparative Guide to the Biological Evaluation of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful drug design. Among the myriad of available structural motifs, spirocyclic sys...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a cornerstone of successful drug design. Among the myriad of available structural motifs, spirocyclic systems have garnered significant attention for their ability to confer three-dimensionality, novel intellectual property, and improved physicochemical properties to drug candidates. This guide provides a comprehensive biological evaluation of derivatives of tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, offering a comparative analysis against alternative scaffolds and detailing the experimental methodologies crucial for their assessment.

The 7-azaspiro[3.5]nonane core, a fusion of a cyclobutane and a piperidine ring, offers a rigid framework that can precisely orient substituents in three-dimensional space. This structural rigidity can be advantageous for optimizing interactions with biological targets and can lead to improved potency and selectivity.[1][2] The tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate scaffold, in particular, serves as a versatile building block in medicinal chemistry, with its hydroxyl group providing a key vector for further functionalization and the Boc-protected nitrogen allowing for controlled synthetic manipulations.[1][3]

Physicochemical Properties: A Foundation for Drug-likeness

The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The 7-azaspiro[3.5]nonane system, when compared to more traditional, flatter aromatic rings, often leads to an increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter frequently associated with improved clinical success. This increased three-dimensionality can enhance solubility and reduce off-target toxicity.

Propertytert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylateRepresentative Acyclic AmineRepresentative Aromatic Amine
Molecular Weight 241.33 g/mol VariableVariable
logP (calculated) ~1.8VariableVariable
Topological Polar Surface Area (TPSA) 49.77 ŲVariableVariable
Fraction of sp3 carbons (Fsp3) 0.85VariableLow

Biological Applications and Comparative Analysis

While specific biological data for the parent tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is limited in publicly available literature, its derivatives have been explored in several therapeutic areas. Notably, this scaffold has been utilized as a versatile intermediate in the synthesis of more complex molecules with defined biological activities.

One prominent application is in the development of GPR119 agonists, which are of interest for the treatment of type 2 diabetes and other metabolic disorders.[4] In this context, the azaspiro[3.5]nonane core serves as a rigidifying element to correctly position pharmacophoric groups for optimal interaction with the receptor.

Furthermore, the core structure is found in patented compounds with diverse biological targets, underscoring its versatility as a privileged scaffold in drug discovery.

Comparison with Alternative Scaffolds

The choice of a scaffold is a critical decision in the drug design process. Below is a comparison of the 7-azaspiro[3.5]nonane scaffold with other commonly used nitrogen-containing heterocyclic systems.

ScaffoldAdvantagesDisadvantagesRepresentative Drug
7-Azaspiro[3.5]nonane High Fsp3, structural rigidity, novel IP spacePotentially more complex synthesisInvestigational compounds
Piperidine Well-established chemistry, synthetically accessibleConformationally flexible, may lead to off-target effectsMany marketed drugs (e.g., Ritalin, Aricept)
Azaspiro[3.3]heptane High Fsp3, compact 3D structureRing strain can lead to metabolic instabilityInvestigational compounds
Pyrrolidine Common in natural products, synthetically accessibleLess rigid than spirocyclic systemsMany marketed drugs (e.g., Proline)

Experimental Protocols for Biological Evaluation

To ascertain the biological activity and therapeutic potential of novel derivatives of tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a cascade of in vitro and in vivo assays is essential.

In Vitro Assays

1. Target Binding Assays:

These assays are fundamental to determining if a compound interacts with its intended biological target.

  • Protocol: Radioligand Binding Assay

    • Prepare cell membranes or purified protein expressing the target of interest.

    • Incubate the membranes/protein with a known radiolabeled ligand that binds to the target.

    • Add increasing concentrations of the test compound.

    • After incubation, separate the bound from the unbound radioligand by filtration.

    • Measure the radioactivity of the filter to determine the amount of bound radioligand.

    • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

2. Functional Assays:

These assays measure the biological effect of the compound upon binding to its target.

  • Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., for GPR119)

    • Use a cell line engineered to express the GPCR of interest and a reporter system (e.g., cAMP-responsive element-luciferase).

    • Plate the cells in a multi-well plate and allow them to adhere.

    • Add increasing concentrations of the test compound.

    • Incubate for a specified period to allow for receptor activation and reporter gene expression.

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the signal (e.g., luminescence) to determine the level of receptor activation.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

In Vivo Evaluation

Promising compounds from in vitro assays are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a living organism.

  • Protocol: Murine Model of Disease (Example: Diabetes)

    • Induce a diabetic state in a cohort of mice (e.g., through a high-fat diet or administration of streptozotocin).

    • Administer the test compound to the treatment group via a relevant route (e.g., oral gavage).

    • Administer a vehicle control to a separate group.

    • Monitor key physiological parameters over time, such as blood glucose levels, insulin levels, and body weight.

    • At the end of the study, collect tissues for further analysis (e.g., histological examination of the pancreas).

    • Compare the outcomes between the treatment and control groups to determine the efficacy of the compound.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the biological evaluation of novel chemical entities.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Scaffold_Selection Scaffold Selection (e.g., 7-Azaspiro[3.5]nonane) Library_Synthesis Derivative Library Synthesis Scaffold_Selection->Library_Synthesis Design Binding_Assay Target Binding Assays (IC50 Determination) Library_Synthesis->Binding_Assay Screening Functional_Assay Functional Assays (EC50 Determination) Binding_Assay->Functional_Assay Hit Confirmation ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Functional_Assay->ADME_Tox Lead Generation PK_Studies Pharmacokinetic Studies ADME_Tox->PK_Studies Lead Optimization Efficacy_Models Disease Efficacy Models PK_Studies->Efficacy_Models Candidate Selection

Caption: A generalized workflow for the biological evaluation of novel chemical entities.

Conclusion

The tert-butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate scaffold and its derivatives represent a promising area of exploration for medicinal chemists. Their inherent three-dimensionality and synthetic tractability make them attractive starting points for the design of novel therapeutics. A rigorous and systematic biological evaluation, employing a combination of in vitro and in vivo assays, is paramount to unlocking their full therapeutic potential. By carefully considering the comparative advantages of this scaffold and applying robust experimental methodologies, researchers can effectively navigate the complex path of drug discovery and development.

References

  • BenchChem. A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery.
  • CymitQuimica. CAS 240401-28-9: tert-butyl 2-hydroxy-7-azaspiro[3.
  • Google Patents. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • MedchemExpress. tert-Butyl 2-hydroxy-7-azaspiro[3.
  • PubChem. 7-Azaspiro(3.5)nonane.
  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Sigma-Aldrich. tert-butyl 2-hydroxy-7-azaspiro[3.
  • Sigma-Aldrich. tert-butyl 2-hydroxy-7-azaspiro[3.
  • ChemicalBook. tert-butyl 2-oxo-7-azaspiro[3.

Sources

Comparative

The Ascendancy of Rigid Scaffolds: Benchmarking tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Against Commercial Linkers in Drug Development

In the intricate dance of modern drug design, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the thera...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of modern drug design, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the therapeutic payload is no mere tether. It is a critical determinant of a drug candidate's success, profoundly influencing its stability, solubility, permeability, and ultimately, its therapeutic index. While flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, have been the historical workhorses, the paradigm is shifting towards rigid scaffolds that offer superior control over molecular conformation and physicochemical properties. This guide provides an in-depth technical comparison of an emerging rigid linker, tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate , against established commercial linkers, offering experimental insights for researchers, scientists, and drug development professionals.

The unique spirocyclic nature of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate imparts a high degree of rigidity and a three-dimensional architecture.[1] This Fsp³-rich structure is associated with improved solubility and moderated lipophilicity, key attributes for enhancing the druglikability of complex molecules like PROTACs which often venture "beyond the Rule of Five".[1][2]

A Comparative Analysis of Linker Archetypes

The choice of a linker is a pivotal decision in the design of a targeted therapeutic. It dictates the spatial relationship between the targeting element and the payload, which in turn affects interactions with biological targets and overall pharmacokinetic and pharmacodynamic (PK/PD) properties. We will benchmark the azaspiro[3.5]nonane scaffold against two primary classes of commercial linkers: flexible and alternative rigid linkers.

Commercial Comparators: An Overview
  • Flexible Linkers (e.g., PEG, Alkyl Chains): These are the most extensively used linkers in PROTAC design, valued for their synthetic accessibility and the ease with which their length can be modulated.[3] PEG linkers, in particular, can enhance the water solubility of the resulting conjugate.[4] However, they may also lead to reduced metabolic stability and can be more challenging to synthesize with high purity.[4]

  • Rigid Linkers (e.g., Piperidine, Piperazine, Aromatic Rings): These linkers offer greater control over the conformation of the final conjugate. Cycloalkane-based linkers like piperidine and piperazine are popular for their excellent stability and chemical reactivity, which allows for the modulation of a PROTAC's polarity.[3] The inclusion of a basic center, as in piperazine, can also improve solubility through protonation.[5][6]

Head-to-Head Comparison: Key Performance Indicators

The following table summarizes the anticipated and reported performance characteristics of tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate in comparison to common commercial linkers.

Performance Parameter tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Commercial Flexible Linkers (PEG, Alkyl) Commercial Rigid Linkers (Piperidine, Piperazine)
Structural Rigidity HighLow to MediumHigh
Solubility Potentially enhanced due to high Fsp³ content[1]Generally good, especially with PEG linkers[4]Can be modulated; piperazine offers improved solubility via protonation[6]
Lipophilicity Moderated[1]Can be high with long alkyl chainsGenerally lower than alkyl chains, can be tuned
Metabolic Stability Predicted to be high due to rigid, saturated core[3]PEG linkers can be susceptible to oxidative metabolism[3]Generally high
Permeability Favorable due to 3D structure and polarity[1]Can be variable; long, flexible linkers may adopt conformations that shield polar groups, aiding permeabilityGenerally good, influenced by polarity
Synthetic Accessibility Multi-step synthesis[7][8]Readily available and easily modified[9]Commercially available with diverse functionalities
Conformational Control High, defined exit vectorsLow, multiple accessible conformationsHigh, defined geometries

Experimental Protocols for Linker Evaluation

To empirically validate the performance of any linker, a series of standardized in vitro and in vivo assays are essential. The following are detailed protocols for key experiments cited in the comparison of drug conjugates.

Protocol 1: In Vitro Plasma Stability Assay

This assay assesses the stability of the linker-drug conjugate in a biologically relevant matrix.

Methodology:

  • Preparation of Stock Solutions: Dissolve the test conjugates (e.g., PROTACs with the azaspiro, PEG, and piperidine linkers) in a suitable organic solvent like DMSO to a high concentration (e.g., 10 mM).

  • Incubation with Plasma: Spike the stock solutions into fresh human or mouse plasma to a final concentration of, for example, 1 µM.

  • Time-Course Sampling: Incubate the plasma samples at 37°C. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the incubation mixture.

  • Sample Preparation: Precipitate the plasma proteins by adding a threefold volume of cold acetonitrile. Centrifuge to pellet the precipitate.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent conjugate remaining at each time point.

  • Data Analysis: Plot the percentage of the remaining parent conjugate against time and calculate the in vitro half-life (t½).

Workflow for In Vitro Plasma Stability Assay

cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start PROTAC Stock Solution (DMSO) spike Spike PROTAC into Plasma (1 µM final) start->spike plasma Human/Mouse Plasma plasma->spike incubate Incubate at 37°C spike->incubate sampling Aliquot at Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling precipitate Protein Precipitation (Acetonitrile) sampling->precipitate centrifuge Centrifuge precipitate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate Half-Life (t½) lcms->data

Caption: Workflow for assessing the in vitro plasma stability of linker-drug conjugates.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay provides an in vitro estimation of passive membrane permeability.

Methodology:

  • Preparation of Assay Plates: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Preparation of Solutions: Prepare a solution of the test conjugate in a buffer at a relevant pH (e.g., pH 7.4 for intestinal permeability) in the donor plate. Fill the acceptor plate with the same buffer.

  • Incubation: Place the donor plate into the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculation of Permeability Coefficient (Pe): Calculate the permeability coefficient using the concentrations in the donor and acceptor wells and the incubation time.

Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA)

cluster_setup Assay Setup cluster_loading Sample Loading cluster_incubation_analysis Incubation & Analysis donor_plate 96-well Donor Plate coat Coat Donor Plate with Lipid Membrane donor_plate->coat acceptor_plate 96-well Acceptor Plate add_buffer Add Buffer to Acceptor Wells acceptor_plate->add_buffer add_drug Add Drug Solution to Donor Wells coat->add_drug incubate Incubate Donor in Acceptor Plate add_drug->incubate add_buffer->incubate quantify Quantify Drug Concentration (Donor & Acceptor) incubate->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: General workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol 3: Cellular Degradation Assay (for PROTACs)

This assay determines the efficacy of a PROTAC in degrading its target protein within a cellular context.

Methodology:

  • Cell Culture: Culture a relevant cell line that expresses the target protein of interest to an appropriate confluency.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC conjugate for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them to extract total protein.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by appropriate secondary antibodies.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[10][11]

Workflow for Cellular Degradation Assay

cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis culture Culture Target Cells treat Treat with PROTAC Serial Dilution culture->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA) lyse->quantify western Western Blot for Target Protein quantify->western normalize Normalize to Loading Control western->normalize calculate Calculate DC50 and Dmax normalize->calculate

Caption: Workflow for determining the cellular degradation efficacy of a PROTAC.

Conclusion and Future Perspectives

The selection of a linker is a multi-parameter optimization problem. While flexible linkers offer synthetic convenience, the growing body of evidence suggests that rigid linkers, such as tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, can provide significant advantages in terms of physicochemical properties and conformational control.[1] The inherent rigidity and favorable polarity of the azaspiro[3.5]nonane scaffold make it a compelling choice for the development of next-generation targeted therapeutics, particularly PROTACs.[3]

Further head-to-head studies with systematic variations in linker chemistry, while keeping the warhead and targeting moiety constant, are warranted to fully elucidate the structure-activity relationships and guide the rational design of future drug candidates. The experimental protocols outlined in this guide provide a robust framework for such investigations. As our understanding of the intricate interplay between linker chemistry and biological activity deepens, we can expect the development of even more sophisticated and effective targeted therapies.

References

  • AiFChem. (2026, January 15). Azaspirocycles: From Structural Novelty to Medicinal Chemistry Workhorse. AiFChem.
  • Google Patents. (Date not available). CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester.
  • Royal Society of Chemistry. (2022, August 9).
  • ResearchGate. (Date not available). Figure 4. PROTAC permeability, stability, and cellular activity. (A).... Retrieved from [Link]

  • UCHEM. (Date not available). Factory Wholesale Price tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate cas 240401-28-9. Retrieved from [Link]

  • ResearchGate. (Date not available). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • National Center for Biotechnology Information. (Date not available). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

  • National Center for Biotechnology Information. (Date not available). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Taylor & Francis Online. (Date not available). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 9).
  • ResearchGate. (Date not available). Classification of most common linkers used in PROTAC design based on.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. Retrieved from [Link]

  • PubChem. (Date not available). 7-Azaspiro(3.5)nonane. Retrieved from [Link]

  • PubMed. (Date not available). Impact of Linker Composition on VHL PROTAC Cell Permeability. Retrieved from [Link]

  • National Institutes of Health. (Date not available). Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. Retrieved from [Link]

  • bioRxiv. (2024, November 1). Efficient Sampling of PROTAC-Induced Ternary Complexes. Retrieved from [Link]

  • Semantic Scholar. (2022, April 29). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]

  • ResearchGate. (Date not available). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7.... Retrieved from [Link]

  • MDPI. (Date not available). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. Retrieved from [Link]

  • DeepChem. (Date not available). An Introduction to PROTACs. Retrieved from [Link]

  • ResearchGate. (Date not available). PROTACs: Principles and Mechanisms. Retrieved from [Link]

  • bioRxiv. (2024, November 1). Efficient Sampling of PROTAC-Induced Ternary Complexes. Retrieved from [Link]

  • YouTube. (2024, November 21). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). Retrieved from [Link]

  • PubMed Central. (Date not available). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Retrieved from [Link]

  • eScholarship.org. (2022, December 1). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • PubChem. (Date not available). Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate. Retrieved from [Link]

Sources

Validation

Optimizing Pharmacokinetics with the 7-Azaspiro[3.5]nonane Scaffold: A Comparative Guide

Topic: Pharmacokinetic properties of compounds containing the 7-azaspiro[3.5]nonane moiety Content Type: Publish Comparison Guide Executive Summary In modern drug discovery, the "Escape from Flatland" strategy has priori...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic properties of compounds containing the 7-azaspiro[3.5]nonane moiety Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the "Escape from Flatland" strategy has prioritized increasing the fraction of sp³-hybridized carbons (


) to improve clinical success rates.[1] The 7-azaspiro[3.5]nonane  moiety has emerged as a high-value bioisostere for the piperidine ring.[1][2] Unlike simple cyclic amines, this spirocyclic scaffold offers a unique combination of conformational rigidity , metabolic blockade , and vectorial control , often resolving liabilities associated with lipophilicity and hERG inhibition.[1][2]

This guide provides a technical comparison between the 7-azaspiro[3.5]nonane moiety and its traditional alternatives (primarily piperidine and 4,4-disubstituted piperidines), supported by experimental data and mechanistic insights.[1][2]

Part 1: Physicochemical & Structural Comparison[1]

The transition from a piperidine to a 7-azaspiro[3.5]nonane system introduces significant changes in molecular topology without drastically altering molecular weight.[2]

Comparative Profile: Piperidine vs. 7-Azaspiro[3.5]nonane[1][2]
PropertyPiperidine (Reference)7-Azaspiro[3.5]nonaneImpact on Drug Design
Topology 2D (Flat/Chair)3D (Rigid/Orthogonal)Increases receptor selectivity; reduces non-specific binding.[1][2]
Lipophilicity (LogD) Moderate to HighLower (

LogD

-0.5 to -1.[1]0)
Improved solubility; reduced promiscuity.
Basicity (pKa) ~11.0~10.5 - 10.8Slight reduction in pKa can improve permeability while maintaining solubility.[2]
Metabolic Soft Spots C-4 Oxidation (High Risk)Blocked (Quaternary Center)Extends half-life (

); reduces clearance (

).[1][2]
hERG Liability Common (Flexible Pharmacophore)Reduced Rigid structure disfavors binding to the hERG pore.[2]

Technical Insight: The lowering of LogD upon adding carbon (forming the spiro cycle) is counterintuitive but well-documented. It arises from the "solvation penalty" of the rigid hydrocarbon cage and the change in the amine's basicity/solvation shell [1, 2].

Part 2: Pharmacokinetic Performance Analysis[1]
1. Metabolic Stability and Clearance (

)

The primary driver for adopting the 7-azaspiro[3.5]nonane scaffold is the mitigation of oxidative metabolism.[1][2] In piperidine-based drugs, the C-4 position is a "metabolic hot spot," prone to oxidation by Cytochrome P450 (CYP) enzymes.[1][2]

  • Mechanism: The spiro-carbon at position 7 (in the nonane numbering) acts as a steric and electronic shield. It prevents the formation of the oxo-metabolite or hydroxylation that typically clears piperidines.[2]

  • Data Support: In the optimization of KRAS G12C inhibitors, replacing a piperidine/acryloyl amine motif with a 2,7-diazaspiro[3.5]nonane system resulted in compounds (e.g., Compound 7b ) with high metabolic stability in both human and mouse liver microsomes, directly translating to improved in vivo antitumor efficacy [3].[1][2]

2. Safety Pharmacology (hERG Inhibition)

Flexible lipophilic amines (like N-substituted piperidines) are frequent offenders for hERG channel inhibition, leading to QT prolongation risks.[1][2]

  • The Spiro Advantage: The 7-azaspiro[3.5]nonane scaffold constrains the nitrogen lone pair vector and the overall molecular shape.[1] This rigidity often prevents the molecule from adopting the specific conformation required to bind deep within the hERG pore, improving the safety margin [4, 5].[1]

3. Permeability and BBB Penetration

While increasing


 generally aids solubility, the impact on permeability is nuanced.[1][2] The 7-azaspiro[3.5]nonane moiety maintains a compact hydrodynamic radius.[2]
  • Case Study (Bupivacaine Analogues): When the piperidine ring of the anesthetic Bupivacaine was replaced with spirocyclic variants (including 7-oxa-2-azaspiro[3.5]nonane derivatives), the analogs maintained blood-brain barrier (BBB) permeability and anesthetic potency but demonstrated 5-fold lower systemic toxicity [6].[1][2]

Part 3: Decision Logic & Visualization[1]

The following diagram illustrates the medicinal chemistry decision tree for "Scaffold Hopping" from a piperidine lead to a spirocyclic candidate.

ScaffoldHopping Lead Piperidine Lead Compound (High Clearance / hERG Risk) Analysis Identify Metabolic Hotspot (C-4 Oxidation) Lead->Analysis Strategy Scaffold Hop Strategy: Introduce 7-azaspiro[3.5]nonane Analysis->Strategy Bioisosteric Replacement Outcome1 Block C-4 Oxidation (Increased t1/2) Strategy->Outcome1 Outcome2 Rigidify Conformation (Reduced hERG Binding) Strategy->Outcome2 Outcome3 Lower LogD (Improved Solubility) Strategy->Outcome3

Figure 1: Strategic rationale for replacing piperidine with 7-azaspiro[3.5]nonane in lead optimization.

Part 4: Experimental Protocol

Assay: Comparative Microsomal Stability (Human/Mouse) To validate the PK advantage of the spiro scaffold, the following protocol is recommended for determining Intrinsic Clearance (


).

Materials:

  • Test Compounds (Piperidine analog vs. Spiro[3.5]nonane analog).

  • Pooled Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes with test compound (1 µM final conc) for 5 min at 37°C.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately transfer aliquots into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
    [1]

Success Criteria: A successful scaffold hop to 7-azaspiro[3.5]nonane should yield a >2-fold reduction in


  compared to the piperidine parent.[1]
References
  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Molecular Scaffolds. Chemical Reviews, 114(16), 8257–8322.[1] [1]

  • Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8960-8964.[1] [1]

  • Niihori, T., et al. (2022).[1] Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.[1][2][3] Bioorganic & Medicinal Chemistry, 71, 116949.[1]

  • Johansson, A., et al. (2016).[1] Optimization of Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonists.[1][2] Journal of Medicinal Chemistry. (Cited in BLDpharm Insights).

  • Ritchie, T. J., et al. (2011).[1] Halo-spiro[3.5]nonan-2-ones: A new class of rigid, functionalised spirocyclic scaffolds.[1][2] Tetrahedron Letters.

  • Kirichok, A. A., et al. (2023).[1][4] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[1][2] French-Ukrainian Journal of Chemistry, 11(2).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.